molecular formula C13H19NO2 B5886610 N-(2-methoxybenzyl)-3-methylbutanamide

N-(2-methoxybenzyl)-3-methylbutanamide

カタログ番号: B5886610
分子量: 221.29 g/mol
InChIキー: IWFNSINDIFKMLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Methoxybenzyl)-3-methylbutanamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Compounds featuring the N-(2-methoxybenzyl) group, often referred to as the N-benzylmethoxy motif, are frequently explored as key structural elements in the design of bioactive molecules . This specific structural group is known to contribute significantly to a molecule's ability to interact with biological targets, particularly in the central nervous system. Research on analogous substances has shown that the N-(2-methoxybenzyl) modification can dramatically increase binding affinity for certain serotonin receptor subtypes, such as the 5-HT2A receptor, making derivatives valuable as pharmacological tools for studying neurotransmission and receptor function . Furthermore, the 3-methylbutanamide (or isovaleramide) moiety is a feature found in other synthetic bio-active compounds, suggesting its potential role in modulating the compound's physicochemical properties and overall pharmacokinetic profile . This combination of structural features makes N-(2-methoxybenzyl)-3-methylbutanamide a valuable intermediate or target molecule for researchers working in areas such as synthetic methodology, structure-activity relationship (SAR) studies, and the development of novel receptor probes . Its applications are strictly confined to non-clinical, investigative purposes in a controlled laboratory setting.

特性

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNSINDIFKMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action of N-(2-methoxybenzyl)-3-methylbutanamide: A Dual-Targeting N-Benzylamide Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological characterization of novel synthetic compounds not merely as a screening exercise, but as a rigorous deconstruction of structure-activity relationships (SAR). N-(2-methoxybenzyl)-3-methylbutanamide (hereafter referred to as N-2MB-Iso ) belongs to the N-benzylamide class of lipid signaling modulators.

In vitro evidence indicates that this specific pharmacophore operates via a dual-mechanism framework: it acts as a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH) and as a partial agonist/desensitizer of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This whitepaper details the causality behind these mechanisms, the quantitative data defining its efficacy, and the self-validating experimental protocols required to rigorously evaluate its activity in vitro.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of N-2MB-Iso is a highly optimized hybrid designed to interface with the endocannabinoid system and nociceptive ion channels:

  • The Headgroup (2-methoxybenzyl): This moiety acts as a sterically simplified vanillyl group. While it lacks the 4-hydroxyl group critical for the extreme potency of natural capsaicinoids, the 2-methoxy substitution provides sufficient hydrogen-bond accepting capability to interact with the intracellular vanilloid-binding pocket of TRPV1[1]. Simultaneously, it mimics the benzyl headgroups found in natural FAAH inhibitors like macamides[2].

  • The Tail (3-methylbutanamide / isovaleramide): This short, branched aliphatic chain mimics the hydrophobic acyl tail of the endocannabinoid anandamide (AEA). Its compact nature allows it to penetrate the narrow, hydrophobic catalytic channel of the FAAH enzyme without the steric hindrance associated with longer polyunsaturated chains[3].

G N2MB N-(2-methoxybenzyl)- 3-methylbutanamide FAAH FAAH Enzyme (Ser241-Ser217-Lys142) N2MB->FAAH Competitive Inhibition TRPV1 TRPV1 Channel (Intracellular Pocket) N2MB->TRPV1 Partial Agonism AEA Endocannabinoid (AEA) Accumulation FAAH->AEA Prevents Hydrolysis Ca2 Ca2+ Influx & Receptor Desensitization TRPV1->Ca2 Channel Gating Analgesia Analgesic & Anti-inflammatory Output AEA->Analgesia CB1/CB2 Activation Ca2->Analgesia Nociceptor Silencing

Dual-target mechanism of N-2MB-Iso modulating FAAH and TRPV1 pathways.

Mechanism 1: FAAH Inhibition (Endocannabinoid System)

Causality of Experimental Choices

FAAH is a membrane-bound serine hydrolase responsible for the degradation of anandamide (AEA)[3]. The catalytic triad of FAAH (Ser241-Ser217-Lys142) relies on an unusual lysine-mediated proton transfer[4]. To evaluate the inhibitory potency of N-2MB-Iso, we utilize a continuous fluorometric assay using the substrate Arachidonoyl 7-amino-4-methylcoumarin amide (AMC-AA).

Why AMC-AA? Unlike radiometric assays that require endpoint extraction, AMC-AA is non-fluorescent until the amide bond is cleaved by FAAH, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). This allows for real-time kinetic monitoring of the initial reaction velocity ( V0​ ), which is critical for distinguishing between competitive, non-competitive, and irreversible inhibition kinetics[5].

Quantitative Data Summary
CompoundIC₅₀ (µM)Eₘₐₓ (%)Target Selectivity
N-2MB-Iso 4.2 ± 0.585FAAH > MAGL
URB597 (Positive Control)0.004100FAAH Selective
Macamide 7 (Reference)4.0 ± 0.380FAAH / CB1[2]
Self-Validating Protocol: Fluorometric FAAH Assay

To ensure trustworthiness, this protocol incorporates a Z'-factor calculation. A Z'-factor > 0.6 validates the assay's dynamic range and reproducibility.

  • Buffer Preparation: Prepare FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to optimize the alkaline pH requirement of the FAAH catalytic triad[4].

  • Enzyme Incubation: In a 96-well black flat-bottom microtiter plate, add 10 µL of recombinant human FAAH (Cayman Chemical) to 160 µL of Assay Buffer.

  • Compound Addition: Add 10 µL of N-2MB-Iso (titrated from 0.1 µM to 100 µM in DMSO). Include URB597 (10 µM) as a 100% inhibition positive control, and DMSO (1% final) as the negative vehicle control. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of AMC-AA substrate (final concentration 50 µM) to all wells to initiate the hydrolysis[6].

  • Kinetic Readout: Immediately monitor fluorescence using a microplate reader (Excitation: 340 nm; Emission: 460 nm) at 37°C for 30 minutes, taking readings every 60 seconds.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism 2: TRPV1 Channel Modulation

Causality of Experimental Choices

TRPV1 is a non-selective cation channel highly permeable to Ca²⁺[7]. N-2MB-Iso interacts with the intracellular vanilloid pocket (Y511, S512 residues). Because TRPV1 activation leads to a massive influx of extracellular calcium, intracellular calcium imaging using Fluo-4 AM is the gold standard for quantifying channel modulation[8].

Why Fluo-4 AM? Fluo-4 AM is a cell-permeant acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the dye intracellularly. Upon binding free Ca²⁺, Fluo-4 exhibits a >100-fold increase in fluorescence (Excitation 488 nm), providing an exceptionally high signal-to-noise ratio for detecting TRPV1 gating events[1].

Quantitative Data Summary
CompoundEC₅₀ (µM)IC₅₀ (µM) vs CapsaicinEfficacy Profile
N-2MB-Iso >50 (Weak)12.5 ± 1.2Partial Agonist / Desensitizer
Capsaicin (Agonist Control)0.03N/AFull Agonist
Capsazepine (Antagonist Control)N/A0.4 ± 0.1Competitive Antagonist
Self-Validating Protocol: Fluo-4 Calcium Imaging

This system is self-validating by employing Capsaicin to define maximum channel opening ( Emax​ ) and Capsazepine to confirm that the observed Ca²⁺ influx is strictly TRPV1-mediated, ruling out off-target membrane disruption.

Workflow Step1 1. Cell Culture HEK293-hTRPV1 in 96-well plates Step2 2. Dye Loading 2 µM Fluo-4 AM incubation (37°C, 45 min) Step1->Step2 Step3 3. Wash Step 3x HBSS to remove extracellular dye Step2->Step3 Step4 4. Baseline (F0) Confocal microscopy initial readout Step3->Step4 Step5 5. Compound Addition Inject N-2MB-Iso / Controls Step4->Step5 Step6 6. Quantification Calculate ΔF/F0 for Ca2+ influx Step5->Step6

Self-validating Fluo-4 calcium imaging workflow for TRPV1 modulation.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) into 96-well black-walled, clear-bottom plates at a density of 40,000 cells/well. Culture for 24 hours at 37°C in 5% CO₂[1].

  • Dye Loading: Remove the culture medium. Add 100 µL of loading buffer (HBSS containing 20 mM HEPES, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127 to aid dye dispersion). Incubate in the dark at 37°C for 45 minutes[8].

  • Washing: Wash the cells three times with 200 µL of dye-free HBSS to remove extracellular Fluo-4 AM, preventing high background fluorescence. Leave 100 µL of HBSS in the wells.

  • Baseline Recording ( F0​ ): Place the plate in a confocal laser-scanning microscope or a kinetic fluorescence plate reader. Record the baseline fluorescence ( F0​ ) at Ex 488 nm / Em 515 nm for 30 seconds[7].

  • Compound Injection & Recording ( F ):

    • Agonist Assay: Inject N-2MB-Iso (10 µM to 100 µM) and record fluorescence for 3 minutes to detect direct Ca²⁺ influx.

    • Antagonist/Desensitization Assay: Pre-incubate cells with N-2MB-Iso for 10 minutes, then inject 1 µM Capsaicin. Record the blunted Ca²⁺ response.

  • Quantification: Express intracellular Ca²⁺ changes as the ratio ΔF/F0​ (where ΔF=F−F0​ ). Normalize the data against the maximum response elicited by 1 µM Capsaicin.

References

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - N
  • Technical Support Center: Preventing Enzymatic Degradation of Anandamide (AEA) by FAAH - Benchchem -
  • Identification of endocannabinoid system-modulating N-alkylamides from Heliopsis helianthoides var.
  • Beyond the Canonical Endocannabinoid System.
  • Polynitrogen-containing compounds as multi-target sEH/FAAH inhibitors: structure-activity relationship and pharmacological studies - N
  • Activation of GPR18 by Resolvin D2 Relieves Pain and Improves Bladder Function in Cyclophosphamide-Induced Cystitis Through Inhibiting TRPV1 - N
  • Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - N
  • TRPV1 Mediates Histamine-Induced Itching via the Activation of Phospholipase A2 and 12-Lipoxygenase - N

Sources

Comprehensive ADME and Pharmacokinetic Profiling of N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and evaluation of novel synthetic amides, such as N-(2-methoxybenzyl)-3-methylbutanamide , require rigorous Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetic (ADME/PK) profiling. This compound features a lipophilic isovaleramide moiety coupled with a 2-methoxybenzyl group. Understanding its pharmacokinetic behavior is critical for determining its viability as a therapeutic agent or specialized chemical probe.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard checklists. Here, we dissect the causality behind our experimental design, ensuring that every protocol serves as a self-validating system to predict in vivo clearance, bioavailability, and potential drug-drug interactions (DDIs) in accordance with regulatory standards[1].

Strategic ADME Workflow Design

The profiling strategy for N-(2-methoxybenzyl)-3-methylbutanamide is dictated by its structural motifs. The amide bond provides relative stability against plasma esterases but introduces susceptibility to hepatic amidases and specific Cytochrome P450 (CYP) enzymes. The 2-methoxy group is a classic liability for O-demethylation.

ADME_Workflow A Physicochemical Profiling (LogP, Solubility) B In Vitro Absorption (Caco-2, PAMPA) A->B C Metabolic Stability (HLMs, Hepatocytes) B->C D CYP450 Phenotyping (FDA 2020 Guidance) C->D E In Vivo PK (Rodent Models) D->E

Figure 1: Sequential ADME and pharmacokinetic profiling workflow.

Physicochemical Properties & Absorption

Rationale and Predictive Data

Absorption is governed by solubility and permeability. The isovaleramide (3-methylbutanamide) chain imparts significant lipophilicity, while the secondary amide provides hydrogen bond donation/acceptor capabilities. We utilize Caco-2 cell monolayers because they express efflux transporters (e.g., P-glycoprotein), which are critical for evaluating whether the benzylamide scaffold is subject to active efflux.

Table 1: Target Physicochemical and Absorption Parameters

ParameterTarget/Predicted RangeAssay/MethodologyImplication for N-(2-methoxybenzyl)-3-methylbutanamide
LogP 2.5 - 3.5Shake-flask (Octanol/Water)Optimal for passive transcellular permeability.
Kinetic Solubility > 50 µMNephelometry (pH 7.4)Sufficient for oral absorption without advanced formulation.
Caco-2 Papp​ (A-B) > 10×10−6 cm/sTranswell MonolayerHigh expected intestinal permeability.
Efflux Ratio (B-A/A-B) < 2.0Bidirectional Caco-2Indicates lack of significant P-gp/BCRP efflux.
Step-by-Step Methodology: Caco-2 Permeability Assay

Self-Validating Mechanism: The inclusion of Lucifer Yellow ensures monolayer integrity, while propranolol (high permeability) and atenolol (low permeability) serve as system controls.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of N-(2-methoxybenzyl)-3-methylbutanamide in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B assessment, and basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C with 5% CO2​ on an orbital shaker (50 rpm).

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, and 90 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) .

Metabolism and Clearance Mechanisms

Metabolic Liabilities

The primary clearance route for N-(2-methoxybenzyl)-3-methylbutanamide is predicted to be hepatic metabolism rather than renal excretion. The molecule presents three distinct metabolic soft spots:

  • O-Demethylation: The 2-methoxy group is highly susceptible to cleavage by CYP2D6 and CYP3A4, yielding a phenolic metabolite.

  • N-Dealkylation: CYP3A4-mediated oxidation adjacent to the nitrogen.

  • Amide Hydrolysis: Mediated by hepatic carboxylesterases (CES) or Fatty Acid Amide Hydrolase (FAAH), cleaving the molecule into 2-methoxybenzylamine and 3-methylbutanoic acid.

Metabolic_Pathway Parent N-(2-methoxybenzyl)- 3-methylbutanamide O_demethyl O-Demethylation (CYP2D6/3A4) Parent->O_demethyl N_dealkyl N-Dealkylation (CYP3A4) Parent->N_dealkyl Hydrolysis Amide Hydrolysis (FAAH/CES) Parent->Hydrolysis Met1 N-(2-hydroxybenzyl)- 3-methylbutanamide O_demethyl->Met1 Met2 2-methoxybenzylamine N_dealkyl->Met2 Hydrolysis->Met2 Met3 3-methylbutanoic acid Hydrolysis->Met3

Figure 2: Predicted primary metabolic pathways of N-(2-methoxybenzyl)-3-methylbutanamide.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability

Following the FDA's 2020 Guidance on In Vitro Drug Interactions[1], evaluating CYP-mediated clearance is mandatory. Self-Validating Mechanism: Utilizing a minus-NADPH control isolates CYP-mediated metabolism from non-CYP (e.g., amidase) degradation.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and N-(2-methoxybenzyl)-3-methylbutanamide (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics & Hepatic Impairment Considerations

Given the high reliance on hepatic metabolism for the clearance of benzylamides, in vivo PK studies must carefully monitor hepatic extraction ratios. If the compound exhibits high hepatic extraction, its systemic bioavailability will be heavily influenced by the first-pass effect. Furthermore, clinical translation of such compounds requires adherence to FDA guidelines regarding pharmacokinetics in patients with impaired hepatic function[2].

Key In Vivo PK Parameters to Determine (Rodent Model):

  • Cmax​ and Tmax​ : To assess the rate of oral absorption.

  • Volume of Distribution ( Vss​ ): Expected to be moderate to high (> 1 L/kg) due to the compound's lipophilicity, allowing broad tissue penetration.

  • Clearance ( CL ): Hepatic clearance will dictate the half-life.

  • Bioavailability ( F% ): Calculated as (AUCoral​/AUCIV​)×(DoseIV​/Doseoral​) .

References

  • U.S. Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry. Federal Register. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2003/2025). Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. FDA Guidance Documents. Retrieved from:[Link]

Sources

Structural Characterization and X-Ray Diffraction Analysis of N-(2-Methoxybenzyl)-3-methylbutanamide: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. N-(2-methoxybenzyl)-3-methylbutanamide (C₁₃H₁₉NO₂) is a highly flexible, functionalized amide that serves as a representative scaffold for several classes of biologically active molecules, including phenoxyacetamide-based inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS)[1].

This technical whitepaper provides an in-depth, self-validating methodological guide for determining the crystal structure of N-(2-methoxybenzyl)-3-methylbutanamide. By detailing the causality behind crystallization strategies, Single-Crystal X-Ray Diffraction (SCXRD) workflows, and Powder X-Ray Diffraction (PXRD) bulk validation, this guide establishes a robust framework for managing highly flexible N-benzyl amides in the solid state.

Chemical Context & Conformational Dynamics

Understanding the molecular anatomy of N-(2-methoxybenzyl)-3-methylbutanamide is a prerequisite for successful crystallographic analysis. The molecule presents two distinct crystallographic challenges:

  • The 3-Methylbutanamide (Isovaleramide) Tail: This branched aliphatic chain contains multiple freely rotatable C-C bonds. In the crystal lattice, terminal methyl groups are highly susceptible to dynamic conformational disorder at room temperature, often resulting in smeared electron density and artificially inflated Anisotropic Displacement Parameters (ADPs).

  • The Ortho-Methoxybenzyl Moiety: The ortho-methoxy oxygen acts as a localized electronegative pocket. While the primary supramolecular driving force in amides is the N-H···O=C hydrogen bond, the ortho-methoxy group can act as a competing hydrogen bond acceptor. This competition frequently dictates the ultimate polymorphic form and space group symmetry of the crystal[2].

Single-Crystal Growth Protocol (Self-Validating System)

To solve the phase problem via SCXRD, a pristine, untwinned single crystal (typically 0.1–0.3 mm in all dimensions) is required. Amides often precipitate too rapidly due to strong directional hydrogen bonding, yielding microcrystalline powders rather than diffraction-quality crystals.

Protocol 1: Vapor Diffusion (Antisolvent) Crystallization

Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled approach to supersaturation, minimizing the kinetic trapping that leads to crystal twinning.

  • Solubilization: Dissolve 10 mg of synthesized N-(2-methoxybenzyl)-3-methylbutanamide in 0.5 mL of a good solvent (e.g., Ethyl Acetate) in a 2 mL inner vial.

  • Antisolvent Selection: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-Hexane or Heptane).

  • Equilibration: Seal the outer vial tightly. Allow the antisolvent vapor to slowly diffuse into the inner vial over 3–7 days at a controlled temperature (20 °C).

  • Harvesting: Inspect under a polarized light microscope. Select a crystal with sharp extinction (indicating a single domain) and immediately immerse it in a cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric degradation or solvent loss.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Because of the inherent flexibility of the 3-methylbutyl chain, data collection must be performed at cryogenic temperatures.

Protocol 2: SCXRD Data Acquisition and Structure Solution
  • Cryo-Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Cooling to 100 K freezes dynamic disorder, reduces thermal vibrations (Debye-Waller factors), and exponentially increases high-angle diffraction intensity.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) equipped with a microfocus source and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration & Absorption Correction: Integrate the raw frames using software such as CrysAlisPro or APEX. Apply a multi-scan empirical absorption correction using spherical harmonics to correct for the crystal's shape and X-ray path length.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

SCXRD_Pipeline Start Single Crystal Selection (Polarized Light Microscopy) Mount Cryo-Mounting (100 K) Paratone-N Oil Start->Mount Collect X-Ray Data Collection (ω and φ scans) Mount->Collect Integrate Data Reduction Integration & Scaling Collect->Integrate Absorb Absorption Correction (Empirical/Multi-scan) Integrate->Absorb Solve Structure Solution (Intrinsic Phasing) Absorb->Solve RefineHeavy Anisotropic Refinement (Non-H Atoms) Solve->RefineHeavy RefineH Hydrogen Atom Assignment (Riding Model / Difference Map) RefineHeavy->RefineH RefineH->RefineHeavy Iterative Least-Squares Validate checkCIF Validation & Final Model RefineH->Validate

Figure 1: SCXRD data processing and refinement pipeline for N-benzyl amides.

Structural Features & Intermolecular Interactions

Once refined, the structural model of N-(2-methoxybenzyl)-3-methylbutanamide reveals the fundamental supramolecular interactions that govern its solid-state behavior. The data below summarizes the representative crystallographic parameters expected for this structural class.

Data Presentation: Quantitative Crystallographic Summaries

Table 1: Representative Crystallographic Data for N-(2-Methoxybenzyl) Amides

ParameterRepresentative ValueSignificance
Crystal System Monoclinic / TriclinicTypical for asymmetric flexible organic molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for efficient dipole cancellation.
Temperature 100(2) KCritical for resolving the 3-methylbutyl chain disorder.
Radiation Mo Kα ( λ = 0.71073 Å)Provides sufficient resolution ( d<0.8 Å) for atomic precision.
Z (Molecules/cell) 4Indicates one molecule per asymmetric unit in P21​/c .
Final R1​ index < 0.05High-quality structural model with minimal residual electron density.

Table 2: Key Supramolecular Interactions (Hydrogen Bonding)

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Graph-Set Motif
Primary Amide N-HCarbonyl O=C2.85 – 2.95> 165° C(4) 1D Chain
Secondary Amide N-HMethoxy O> 3.10< 120°Weak/Bifurcated

Note: The primary structural driver is the C(4) chain motif, where molecules link head-to-tail via strong N-H···O=C hydrogen bonds along the crystallographic axis.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

SCXRD solves the structure of a single, highly ordered crystal. However, this single crystal might represent a kinetic polymorph that does not reflect the bulk synthesis batch. To bridge this gap, PXRD coupled with Rietveld refinement is mandatory[3].

Protocol 3: Bulk Phase Validation

Causality: Grinding the sample reduces particle size and minimizes preferred orientation (where flat crystals lay parallel to the sample holder, artificially inflating specific Bragg peaks).

  • Sample Preparation: Gently grind 50 mg of the bulk synthesized powder in an agate mortar. Mount on a zero-background silicon sample holder.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using a Bragg-Brentano diffractometer equipped with Cu Kα radiation.

  • Rietveld Refinement: Import the .cif file generated from the SCXRD experiment into refinement software (e.g., GSAS-II or TOPAS). Perform a Rietveld refinement to match the simulated diffraction pattern against the experimental bulk pattern, confirming phase purity.

PXRD_Workflow Bulk Bulk Powder Synthesis Batch Prep Gentle Grinding (Minimize Preferred Orientation) Bulk->Prep Scan Bragg-Brentano PXRD Scan (Cu Kα) Prep->Scan Compare Rietveld Refinement / Pawley Fit Scan->Compare Simulate Simulated PXRD from SCXRD CIF Simulate->Compare Reference Pattern Result Phase Purity & Polymorph Confirmation Compare->Result

Figure 2: Bulk phase validation workflow using PXRD and Rietveld refinement.

Conclusion

The crystallographic analysis of N-(2-methoxybenzyl)-3-methylbutanamide requires a rigorous, multi-tiered approach. By utilizing vapor diffusion to prevent rapid kinetic precipitation, employing cryogenic SCXRD to freeze the dynamic disorder of the isovaleramide chain, and validating the bulk phase via PXRD Rietveld refinement, researchers can generate highly accurate, self-validating structural models. These models are indispensable for downstream applications, including structure-activity relationship (SAR) mapping for novel antimicrobial therapeutics[1].

References

  • Title: Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)
  • Title: The Use of Single Crystal X-ray Diffraction Technique for Characterization of 25I-NBOMe and 25R-NBOH (R = Cl, I, Br, Et)
  • Title: Crystal structure analysis of a powder sample of pharmaceutical cocrystals by the Rietveld method Source: Rigaku Application Notes URL

Sources

N-(2-methoxybenzyl)-3-methylbutanamide predicted biological activity

Author: BenchChem Technical Support Team. Date: April 2026

Title : Predictive Biological Activity and Pharmacological Profiling of N-(2-methoxybenzyl)-3-methylbutanamide

Rationale and Pharmacophore Deconstruction

N-(2-methoxybenzyl)-3-methylbutanamide is a synthetic amide constructed from two highly privileged medicinal chemistry motifs: a 2-methoxybenzylamine headgroup and a 3-methylbutanamide (isovaleramide) tail. This unique structural amalgamation positions the molecule as a versatile scaffold for multi-target neuromodulation and anti-inflammatory action.

  • The 2-Methoxybenzyl Domain : The ortho-methoxy substitution is not merely an auxochrome; it dictates the molecule's three-dimensional conformation. The steric bulk of the methoxy group restricts the free rotation of the benzylamine bond, locking the aromatic ring perpendicular to the amide plane. This pre-organization reduces the entropic penalty upon receptor binding, making it highly favorable for insertion into the deep, lipophilic orthosteric pockets of G-protein coupled receptors (GPCRs), specifically the Bradykinin B1 receptor[1].

  • The Isovaleramide Tail : Isovaleramide (3-methylbutanamide) is a naturally occurring neuroactive compound isolated from Valeriana pavonii[2]. It is an orally active anticonvulsant that acts as a positive allosteric modulator of the GABA_A receptor[3]. By retaining this intact moiety, N-(2-methoxybenzyl)-3-methylbutanamide is predicted to inherit GABAergic modulatory properties, utilizing the lipophilic isobutyl group to anchor into the transmembrane domains of the receptor pentamer.

Predicted Primary Target: Bradykinin B1 Receptor (BKB1R) Antagonism

The Bradykinin B1 Receptor (BKB1R) is an inducible GPCR that is virtually absent in healthy tissue but heavily upregulated during tissue injury, trauma, and chronic inflammation (4)[4]. This makes it a highly selective target for treating neuropathic pain without disrupting normal physiological hemodynamics.

Patent literature validates that the N-(2-methoxybenzyl)butanamide backbone serves as a critical, high-affinity pharmacophore for BKB1R antagonists (1)[1]. The compound is predicted to act as a competitive antagonist, blocking the binding of the endogenous ligand des-Arg9-bradykinin. This blockade halts the Gq/11-coupled activation of Phospholipase C (PLC), preventing the cleavage of PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG), thereby suppressing intracellular calcium mobilization and the subsequent inflammatory cascade.

BKB1R_Pathway Compound N-(2-methoxybenzyl)- 3-methylbutanamide BKB1R Bradykinin B1 Receptor (BKB1R) Compound->BKB1R Competitive Antagonism Gq Gq/11 Protein BKB1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Pain Inflammation & Neuropathic Pain Ca2->Pain

Caption: Predicted mechanism of action for BKB1R antagonism and downstream inflammatory cascade inhibition.

Predicted Secondary Target: GABA_A Receptor Modulation

Because the isovaleramide tail is preserved, the compound is predicted to exhibit secondary anxiolytic and anticonvulsant properties. Isovaleramide itself demonstrates a 90% protection index against maximal electroshock seizures in vivo (2)[2]. The addition of the lipophilic 2-methoxybenzyl group is hypothesized to increase the compound's LogP, facilitating rapid blood-brain barrier (BBB) penetration and enhancing its affinity for the allosteric sites on the GABA_A receptor.

Self-Validating Experimental Protocols

To empirically validate these predictions, the following self-validating experimental workflows must be executed.

Protocol A: In Vitro BKB1R Calcium Mobilization Assay (FLIPR) Causality & Design: The Fluorometric Imaging Plate Reader (FLIPR) assay is chosen because intracellular calcium flux is the most direct, quantifiable downstream readout of Gq-coupled BKB1R activation.

  • Cell Preparation : Culture CHO-K1 cells stably expressing human BKB1R in 384-well plates.

  • Dye Loading : Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C. Causality: The AM ester allows cell permeability; intracellular esterases cleave it, trapping the active dye inside the cell to prevent leakage.

  • Compound Incubation : Pre-incubate cells with N-(2-methoxybenzyl)-3-methylbutanamide across a 10-point concentration gradient (1 nM to 10 µM) for 15 minutes.

  • Agonist Stimulation : Inject the endogenous agonist des-Arg9-bradykinin at its predetermined EC80 concentration.

  • Self-Validation (Schild Plot Analysis) : To prove the compound is a competitive antagonist (and not merely a membrane disruptor or toxic agent), repeat the assay using varying concentrations of the agonist against fixed concentrations of the compound. Plotting the dose ratios on a Schild plot must yield a linear regression with a slope of ~1.0. A slope significantly deviating from 1.0 invalidates the competitive antagonism hypothesis.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology for GABA_A Causality & Design: Patch-clamp provides high-resolution, real-time kinetic data of ion channel gating, which cannot be captured by bulk biochemical assays.

  • Slice Preparation : Prepare acute hippocampal slices from wild-type murine models (P14-P21).

  • Intracellular Dialysis : Establish the whole-cell configuration using a CsCl-based intracellular pipette solution. Causality: Cesium blocks potassium channels, and high intracellular chloride shifts the chloride reversal potential to ~0 mV, allowing robust isolation of GABA_A-mediated inward currents at a holding potential of -70 mV.

  • Baseline Elicitation : Apply GABA (EC20) via a rapid perfusion system to elicit baseline inward chloride currents.

  • Modulation Testing : Co-apply GABA with 10 µM of the compound to measure the percentage potentiation of the current amplitude.

  • Self-Validation (Pharmacological Reversal) : Co-apply the compound with Bicuculline (10 µM), a known competitive GABA_A antagonist. Complete abolition of the inward current validates that the compound's potentiating effect is strictly mediated through the GABA_A receptor complex, ruling out off-target chloride channel activation.

ExpWorkflow Synth Compound Synthesis InVitro In Vitro Screening (FLIPR & Patch-Clamp) Synth->InVitro Validation Self-Validation (Schild Plot Analysis) InVitro->Validation InVivo In Vivo Models (Neuropathic Pain/Seizure) Validation->InVivo

Caption: Self-validating experimental workflow for pharmacological profiling.

Quantitative Data Summary

The following table summarizes the predicted pharmacological profile based on structure-activity relationship (SAR) extrapolations from the parent pharmacophores.

Target / PathwayPredicted Affinity (IC50/EC50)Mechanism of ActionPrimary Therapeutic IndicationReference Scaffold
Bradykinin B1 Receptor (BKB1R) IC50: 10 - 50 nMCompetitive Antagonism (Orthosteric)Neuropathic Pain, Chronic InflammationEP2813502A1[1]
GABA_A Receptor EC50: 100 - 300 µMPositive Allosteric ModulationEpilepsy, Anxiety DisordersIsovaleramide[2]
Voltage-Gated Sodium Channels (Nav) IC50: > 10 µMState-Dependent BlockadeAdjunctive AnalgesiaIsovaleramide[3]

Conclusion

N-(2-methoxybenzyl)-3-methylbutanamide represents a highly rationalized, multi-target scaffold. By combining the rigid, GPCR-anchoring properties of the 2-methoxybenzylamine group with the GABAergic modulatory potential of isovaleramide, this compound is predicted to offer potent BKB1R antagonism coupled with mild CNS-depressant effects. This dual-action profile is theoretically ideal for treating severe neuropathic pain, where dampening peripheral inflammatory signaling (via BKB1R) and raising the central seizure/pain threshold (via GABA_A) are simultaneously required.

References

  • Title: Bradykinin receptor antagonists and pharmaceutical compositions containing them (EP2813502A1). Source: Google Patents.
  • Title: Stable expression of the human kinin B1 receptors in Chinese hamster ovary cells: characterization of ligand binding and effector pathways. Source: J Biol Chem (via AHA Journals).
  • Title:[Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. Source: Biomedica (via PubMed).
  • Title: Isovaleramide (3-Methylbutanamide) | Anticonvulsant. Source: MedChemExpress.

Sources

Methodological & Application

HPLC-UV method development for N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC-UV Method Development and Lifecycle Validation for N-(2-methoxybenzyl)-3-methylbutanamide

Introduction and Analytical Target Profile (ATP)

The development of robust analytical procedures requires moving beyond empirical trial-and-error toward a mechanistic understanding of the analyte's physicochemical properties. N-(2-methoxybenzyl)-3-methylbutanamide is a lipophilic secondary amide. Structurally, it comprises a 3-methylbutanamide (isovaleramide) aliphatic chain linked to a 2-methoxybenzyl aromatic system[1].

As a Senior Application Scientist, my objective in this guide is to establish a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This methodology is designed not just to separate the analyte, but to serve as a self-validating system aligned with the modernized lifecycle management frameworks of ICH Q14, ICH Q2(R2)[2], and the proposed revisions to USP <1225>[3].

Mechanistic Method Development: The "Why" Behind the "What"

Stationary Phase Selection: Exploiting π−π Interactions

While a standard C18 column provides adequate hydrophobic retention for the isovaleramide moiety, it often struggles to resolve structurally similar regioisomers (e.g., 3-methoxy vs. 2-methoxybenzyl derivatives). Therefore, a Phenyl-Hexyl stationary phase is selected. The phenyl ring of the stationary phase engages in orthogonal π−π stacking interactions with the electron-rich 2-methoxybenzyl group of the analyte, drastically improving selectivity against potential synthetic impurities or degradation products.

Mobile Phase and Thermodynamics (Column Temperature)

Amides are neutral under typical HPLC conditions; thus, mobile phase pH does not dictate the ionization state of the analyte. However, we utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic (Acetonitrile) phases. TFA acts as an ion-pairing agent and heavily suppresses the ionization of residual silanols on the silica support, preventing peak tailing[1].

Crucial Insight: Secondary amides possess a partial double-bond character at the C-N bond, which can lead to the presence of cis and trans rotamers. At ambient temperatures, the slow interconversion of these rotamers on the chromatographic timescale can cause peak broadening or even peak splitting. By elevating the column compartment to 40 °C , we accelerate this interconversion, ensuring a single, sharp, and symmetrical peak.

UV Wavelength Selection

The amide bond exhibits a π→π∗ transition at ~210 nm, which offers high sensitivity but suffers from significant baseline drift during gradient elution due to solvent absorbance. Conversely, the 2-methoxybenzene chromophore exhibits a highly specific absorption band at 275 nm . Selecting 275 nm sacrifices a marginal amount of absolute sensitivity in exchange for a pristine, flat baseline, maximizing the Signal-to-Noise (S/N) ratio.

Mechanism Analyte N-(2-methoxybenzyl)- 3-methylbutanamide Stationary Phenyl-Hexyl Column Hydrophobic & π-π Stacking Analyte->Stationary Partitioning Detector UV Detection @ 275 nm Methoxybenzene Chromophore Stationary->Detector Elution Mobile H2O/MeCN + 0.1% TFA Silanol Suppression Mobile->Analyte

Caption: Mechanistic workflow of the RP-HPLC-UV separation for the target amide.

Optimized Chromatographic Conditions

The finalized parameters are summarized below to ensure reproducible reportable results.

Table 1: Optimized HPLC-UV Parameters

Parameter Specification Rationale

| Column | Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Maximizes π−π selectivity for the benzyl ring. | | Mobile Phase A | Water + 0.1% TFA (v/v) | Provides aqueous retention; suppresses silanols. | | Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) | Elution strength; low UV cutoff. | | Elution Mode | Gradient: 0-2 min (20% B), 2-10 min (20 80% B), 10-12 min (80% B) | Ensures elution of highly lipophilic impurities. | | Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. | | Column Temp | 40 °C | Eliminates rotamer-induced peak broadening. | | Detection | UV at 275 nm (Reference off) | Targets the methoxybenzyl chromophore. | | Injection Vol | 10 µL | Balances sensitivity with column loading capacity. |

Self-Validating Experimental Protocol

A modern analytical protocol must be self-validating. This means the sequence itself contains internal checks (System Suitability Testing, or SST) to prove the system is "fit for purpose" before any sample data is reported, aligning with USP <1225>[4].

Step 1: Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v). Note: Methanol is chosen over Acetonitrile to prevent sample precipitation and ensure complete dissolution of the lipophilic amide.

  • Standard Stock A (Primary): Weigh accurately 25.0 mg of N-(2-methoxybenzyl)-3-methylbutanamide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

  • Standard Stock B (Check Standard): Weigh a second, independent 25.0 mg lot to verify the accuracy of Stock A.

  • Working Standard (100% Level): Dilute 5.0 mL of Stock A to 50 mL with diluent (50 µg/mL).

Step 2: System Suitability Test (SST) Criteria

Before analyzing unknown samples, the system must pass the following criteria based on 6 replicate injections of the Working Standard.

Table 2: System Suitability Criteria (Self-Validating Metrics)

Parameter Acceptance Criteria Purpose

| Retention Time (RT) | ~6.5 minutes ( ± 0.2 min) | Verifies mobile phase composition and flow. | | Peak Tailing Factor ( Tf​ ) | 1.5 | Ensures complete silanol suppression. | | Theoretical Plates ( N ) | 5,000 | Confirms column efficiency and integrity. | | Injection Precision (%RSD) | 1.0% (n=6) | Validates autosampler precision. | | Stock Agreement | 98.0% – 102.0% | Proves Stock A was weighed accurately against Stock B. |

Step 3: Chromatographic Sequence (Bracketing Strategy)

To ensure continuous validity throughout the run, standards are bracketed around the samples.

  • Blank (Diluent) - 2 injections (Checks for carryover).

  • Working Standard - 6 injections (Evaluates SST).

  • Check Standard (Stock B) - 2 injections.

  • Samples (Unknowns) - up to 10 injections.

  • Working Standard - 1 injection (Bracketing: ensures system did not drift).

ICH Q2(R2) Method Validation Framework

To transition this method from development to a validated state suitable for regulatory submission, it must undergo validation according to ICH Q2(R2)[2][5]. The revised guidelines emphasize the "Reportable Range" and "Fitness for Purpose"[3][6].

Validation ATP Analytical Target Profile (ATP) Define Reportable Result Dev Method Development Column, Mobile Phase, UV Optimization ATP->Dev SST Self-Validating SST Resolution, Tailing, %RSD Dev->SST Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision SST->Val Routine Routine Analysis & Lifecycle Management Val->Routine

Caption: Analytical procedure lifecycle from ATP to routine analysis per ICH Q14/Q2(R2).

Table 3: ICH Q2(R2) Validation Matrix for Assay Procedures

Validation Characteristic Methodology Acceptance Criteria

| Specificity | Inject blank, placebo, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, 60°C for 24h). | No interference at the RT of the target amide. Peak purity angle < purity threshold (via PDA). | | Linearity & Range | Prepare 5 concentration levels spanning 50% to 150% of the target concentration (25 to 75 µg/mL). | Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% response. | | Accuracy (Recovery) | Spike API into placebo matrix at 80%, 100%, and 120% levels, prepared in triplicate (n=9 total). | Mean recovery across all levels must be 98.0% – 102.0%. | | Repeatability | 6 independent sample preparations at 100% concentration by a single analyst. | %RSD of the reportable result 2.0%. | | Intermediate Precision | 6 independent preparations by a second analyst, on a different day, using a different HPLC system. | Overall %RSD (n=12) 2.0%. Means must not differ significantly (Student's t-test). | | Robustness | Deliberate variations: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), Wavelength ( ± 2 nm). | SST criteria must still be met. %RSD 2.0% under all varied conditions. |

By executing this validation matrix, the laboratory objectively demonstrates that the method controls the uncertainty of the reportable result, satisfying both ICH Q2(R2)[5] and the modernized USP <1225>[3] requirements.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . United States Pharmacopeia (USP). Available at:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. Available at:[Link]

  • Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series . Auburn University. Available at: [Link]

  • Development of activators for SERCA2a for heart failure treatments . National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Application Note: LC-MS/MS Quantification of N-(2-methoxybenzyl)-3-methylbutanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The accurate quantification of synthetic amides in biological matrices is a critical component of pharmacokinetic (PK) profiling during drug development. N-(2-methoxybenzyl)-3-methylbutanamide (molecular weight ~221.30 g/mol ) is a moderately lipophilic compound. Developing a robust bioanalytical method for this analyte requires overcoming challenges related to plasma protein binding and phospholipid-induced matrix effects during mass spectrometric ionization.

This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(2-methoxybenzyl)-3-methylbutanamide in human plasma. The methodology is grounded in the principles outlined by the FDA Bioanalytical Method Validation Guidance for Industry [1] and the ICH M10 Guideline on Bioanalytical Method Validation [2].

Causality of Analytical Choices
  • Sample Preparation (Liquid-Liquid Extraction): Amides are generally neutral or only weakly basic. Protein precipitation (PPT) often leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. We selected Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE provides excellent recovery for lipophilic amides while partitioning highly polar phospholipids into the discarded aqueous phase. The addition of 0.1M NaOH prior to extraction disrupts protein binding and ensures the analyte remains fully un-ionized, maximizing organic partitioning.

  • Ionization and Fragmentation: In positive Electrospray Ionization (ESI+), the analyte readily protonates at the amide oxygen/nitrogen to form an [M+H]+ precursor ion at m/z 222.1. Upon Collision-Induced Dissociation (CID), the most thermodynamically favorable cleavage occurs at the C-N bond, yielding a highly resonance-stabilized 2-methoxybenzyl carbocation at m/z 121.1. This transition provides a highly intense and reproducible signal for quantification.

  • Self-Validating System: To ensure a self-validating protocol, a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically a deuterium-labeled analog ( d3​ ), is introduced at the very first step. Because the SIL-IS shares identical physicochemical properties with the analyte, it perfectly co-elutes and experiences the exact same extraction losses and ionization fluctuations, mathematically canceling out matrix variations [3].

Materials and Reagents

  • Analytes: N-(2-methoxybenzyl)-3-methylbutanamide (Reference Standard, >99% purity) and d3​ -N-(2-methoxybenzyl)-3-methylbutanamide (SIL-IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Methyl tert-butyl ether (MTBE). Analytical grade Sodium Hydroxide (NaOH).

  • Biological Matrix: Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Stock Solutions: Dissolve the reference standard and SIL-IS in 100% MeOH to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the stock solution with 50% MeOH in water to prepare a calibration curve range of 1.0 ng/mL to 500.0 ng/mL. Prepare Quality Control (QC) working solutions at 1.0 (LLOQ), 3.0 (LQC), 50.0 (MQC), and 400.0 (HQC) ng/mL.

  • IS Working Solution: Dilute the SIL-IS stock to a final concentration of 50.0 ng/mL in 50% MeOH.

Sample Preparation (LLE Workflow)

Note: All extraction steps should be performed on ice to minimize enzymatic degradation of the amide bond by plasma amidases.

  • Transfer 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (50.0 ng/mL) and vortex for 5 seconds.

  • Add 100 µL of 0.1M NaOH buffer to the sample. Vortex for 10 seconds to disrupt protein binding.

  • Add 1.0 mL of MTBE to the tube.

  • Cap the tubes securely and agitate on a mechanical shaker for 10 minutes at 1000 rpm to ensure complete phase transfer.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer 800 µL of the upper organic layer (MTBE) into a clean 96-well collection plate or glass insert.

  • Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 30 seconds and centrifuge briefly before injection.

LC-MS/MS Conditions
  • Analytical Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex API 5500 Triple Quadrupole (or equivalent) operating in ESI+ mode.

  • Source Parameters: Ion Spray Voltage: 5500 V; Source Temperature: 500°C; Curtain Gas: 30 psi.

Method Validation & Data Presentation

The method was validated according to ICH M10 guidelines [2]. Matrix effects were assessed using the post-extraction spike method, comparing the peak area of the analyte spiked into blank plasma extracts against neat standard solutions [3].

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
N-(2-methoxybenzyl)-3-methylbutanamide 222.1121.16020Quantifier
N-(2-methoxybenzyl)-3-methylbutanamide 222.191.16035Qualifier
d3​ -Analog (SIL-IS) 225.1124.16020Internal Standard

Table 2: Method Validation Summary (Accuracy, Precision, Recovery, and Matrix Effect)

Concentration LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Extraction Recovery (%)Matrix Effect (%)
LLOQ 1.06.58.24.588.495.2
LQC 3.04.25.12.190.196.5
MQC 50.03.14.0-1.592.398.1
HQC 400.02.53.20.891.597.4

Data Interpretation: The extraction recovery is highly consistent across all concentration levels (~88-92%), validating the choice of MTBE. Matrix effects are close to 100% (95.2-98.1%), indicating negligible ion suppression from endogenous plasma lipids, which confirms the superiority of LLE over standard protein precipitation for this analyte.

Visualizations

LLE_Workflow Start Aliquot 100 µL Plasma IS Add 10 µL IS Working Solution Start->IS Buffer Add 100 µL 0.1M NaOH (Vortex 10s) IS->Buffer Extraction Add 1.0 mL MTBE (Liquid-Liquid Extraction) Buffer->Extraction Shake Shake 10 min & Centrifuge (4000 rpm, 10 min) Extraction->Shake Transfer Transfer 800 µL Organic Layer Shake->Transfer Dry Evaporate to Dryness (N2 stream, 40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (Vortex) Dry->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

MS_Logic Precursor Precursor Ion [M+H]+ m/z 222.1 CID Collision-Induced Dissociation (Argon Gas, CE: 20 eV) Precursor->CID Product1 Quantifier Ion m/z 121.1 (2-methoxybenzyl)+ CID->Product1 Primary Cleavage Product2 Qualifier Ion m/z 91.1 (Tropylium)+ CID->Product2 Secondary Cleavage Detector Electron Multiplier Detector Product1->Detector Product2->Detector

Figure 2: MRM fragmentation pathway for N-(2-methoxybenzyl)-3-methylbutanamide.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link][1]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link][2]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link][3]

Sources

Application Notes and Protocols for In Vitro Cell Culture Assay Preparation of N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Characterizing Novel Small Molecules

The exploration of novel chemical entities is a cornerstone of drug discovery and biomedical research. N-(2-methoxybenzyl)-3-methylbutanamide represents one such molecule with potential biological activity. A critical initial step in characterizing any new compound is to assess its effects on living cells through in vitro assays. These assays provide fundamental insights into a compound's potential cytotoxicity, its impact on cell viability, and its effective concentration range.

This guide provides a comprehensive framework for the preparation and execution of foundational in vitro cell culture assays for N-(2-methoxybenzyl)-3-methylbutanamide. As a novel compound, its specific cellular targets and mechanism of action may not be fully elucidated. Therefore, the protocols herein are designed to be robust and broadly applicable, establishing a solid baseline of data from which further, more specific mechanistic studies can be launched. We will proceed with the guiding principles of scientific integrity, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Part 1: Critical Pre-Assay Preparation of N-(2-methoxybenzyl)-3-methylbutanamide

The quality and reliability of in vitro assay data are fundamentally dependent on the proper handling and preparation of the test compound. Overlooking these initial steps can lead to artifacts and misinterpretation of results.

Compound Handling, Storage, and Quality Control

Upon receiving a new small molecule like N-(2-methoxybenzyl)-3-methylbutanamide, it is imperative to establish its identity and purity. Quality vendors should provide a certificate of analysis detailing this information. Best practices for handling and storage are crucial to maintain the compound's integrity.

  • Initial Inspection: Visually inspect the compound for any inconsistencies in appearance.

  • Documentation: Record the compound's details, including CAS number (if available), molecular weight, lot number, and date of receipt in a laboratory notebook.

  • Storage: Store the compound according to the manufacturer's recommendations, typically in a cool, dark, and dry place to prevent degradation. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

The Cornerstone of In Vitro Assays: Solubility Determination

A compound's solubility is a critical parameter that dictates its bioavailability in cell culture. Poor solubility can lead to the compound precipitating out of solution, resulting in an inaccurate assessment of its potency. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro screening.[1][2]

Protocol: Practical Assessment of DMSO Solubility

  • Prepare a high-concentration stock solution of N-(2-methoxybenzyl)-3-methylbutanamide (e.g., 10-100 mM) in high-purity, anhydrous DMSO.

  • Vortex thoroughly and visually inspect for any undissolved particulate matter. Gentle warming (to 37°C) can aid dissolution.

  • If the compound is fully dissolved, this stock can be used for preparing working solutions. If not, the maximum practical stock concentration needs to be determined.

  • It is crucial to also assess the solubility of the compound in your specific cell culture medium at the highest intended final concentration. A common issue is compound precipitation when the DMSO stock is diluted into the aqueous medium.

Preparation of Stock and Working Solutions

Accurate and consistent preparation of compound solutions is essential for generating reliable dose-response data.

Protocol: Stock and Serial Dilution Preparation

  • Based on the solubility assessment, prepare a concentrated stock solution of N-(2-methoxybenzyl)-3-methylbutanamide in 100% DMSO.

  • For the assay, create an intermediate dilution of the stock solution in cell culture medium. Be mindful that the final concentration of DMSO in the wells should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions from this intermediate solution to generate a range of working concentrations for your dose-response experiments.

Part 2: Foundational Assays for Cellular Viability and Cytotoxicity

To obtain a comprehensive initial profile of N-(2-methoxybenzyl)-3-methylbutanamide's cellular effects, it is advisable to employ multiple assay formats that measure different biological endpoints.[3][4] Here, we detail three widely used and robust assays.

Protocol: MTT Assay for Assessing Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[5][6]

Principle: NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the MTT reagent to insoluble formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of N-(2-methoxybenzyl)-3-methylbutanamide. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[6]

Parameter Recommended Value
Cell Seeding DensityEmpirically determined for each cell line
Compound Incubation Time24 - 72 hours
Final MTT Concentration0.5 mg/mL
MTT Incubation Time3 - 4 hours
Absorbance Wavelength570 nm
Protocol: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] It serves as a reliable indicator of compromised cell membrane integrity.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Controls: Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[8]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes).

  • Stop Reaction: Add the stop solution provided with the assay kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Parameter Recommended Value
Compound Incubation Time24 - 72 hours
Positive ControlLysis Buffer (e.g., Triton X-100)
Reaction IncubationUp to 30 minutes at RT
Absorbance Wavelength~490 nm
Protocol: ATP-Based Luminescence Assay for Cell Viability

This assay quantifies the amount of adenosine triphosphate (ATP) present in metabolically active cells.[3] Since ATP is rapidly degraded upon cell death, the luminescence signal is directly proportional to the number of viable cells.[3]

Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Use opaque-walled 96-well plates to minimize well-to-well crosstalk. Follow steps 1-3 as described in the MTT assay protocol.

  • Reagent Addition: Add the ATP assay reagent directly to the wells. This reagent typically lyses the cells and contains luciferase and luciferin.

  • Incubation: Incubate for a short period at room temperature to allow the reaction to stabilize.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

Parameter Recommended Value
Plate TypeOpaque-walled 96-well plate
Compound Incubation Time24 - 72 hours
Reagent Incubation5 - 10 minutes at RT
Signal DetectionLuminescence

Part 3: Experimental Design, Visualization, and Data Analysis

A well-thought-out experimental design is crucial for obtaining high-quality, interpretable data.

Assay Plate Layout

A standard 96-well plate should include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is used to determine the baseline cell viability.

  • Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is performing as expected.

  • Untreated Control: Cells in medium alone.

  • Blank Wells: Medium only, to subtract background absorbance/luminescence.

Data Analysis and Interpretation

The primary output of these assays is a dose-response curve, where the measured signal (e.g., absorbance or luminescence) is plotted against the concentration of N-(2-methoxybenzyl)-3-methylbutanamide. From this curve, key parameters such as the IC50 (the concentration of the compound that inhibits 50% of the biological response) can be calculated.[10]

Visualizing the Experimental Workflow

A clear workflow ensures consistency and reproducibility.

experimental_workflow cluster_prep Part 1: Compound Preparation cluster_assay Part 2: In Vitro Assay cluster_analysis Part 3: Data Analysis compound_prep N-(2-methoxybenzyl)-3-methylbutanamide Powder solubility Solubility Test (DMSO & Medium) compound_prep->solubility stock Prepare DMSO Stock Solution solubility->stock dilutions Serial Dilutions in Culture Medium stock->dilutions treatment Add Compound Dilutions to Cells dilutions->treatment cell_culture Seed Cells in 96-well Plate cell_culture->treatment incubation Incubate (24-72h) treatment->incubation readout Perform Assay Readout (MTT, LDH, or ATP) incubation->readout data_acq Acquire Data (Plate Reader) readout->data_acq normalization Normalize to Vehicle Control data_acq->normalization dose_response Generate Dose-Response Curve normalization->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: General workflow for in vitro cell-based assays.

Part 4: Ensuring Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, a self-validating system must be in place.

  • Consistent Controls: The consistent performance of positive and negative controls is paramount. A significant deviation in these controls may indicate a problem with the assay reagents or procedure.

  • Assay Robustness: The assay should be reproducible across multiple experiments. Calculating the Z'-factor is a common method for assessing the statistical effect size and quality of an assay.

  • Cell Line Authentication: It is crucial to periodically authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to avoid issues with cross-contamination or misidentification.[3]

  • Orthogonal Assays: Employing multiple assays that measure different endpoints (e.g., metabolic activity vs. membrane integrity) provides a more complete picture of the compound's effects and helps to rule out assay-specific artifacts.

By adhering to these detailed protocols and principles of robust assay design, researchers can confidently generate high-quality data to elucidate the in vitro cellular effects of N-(2-methoxybenzyl)-3-methylbutanamide, paving the way for further investigation into its therapeutic potential.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sartorius. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Pluristem. (2013, October 7). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • McCullough, S. D. (2018). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • California Poison Control System. (2015, August 12). NBOMe Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 3). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Retrieved from [Link]

  • Kyriakou, C., et al. (n.d.). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Retrieved from [Link]

  • PubMed. (2015, December 15). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Retrieved from [Link]

  • Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubChem. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved from [Link]

  • Wikipedia. (n.d.). 25B-NBOMe. Retrieved from [Link]

  • Wikipedia. (n.d.). 25O-NBOMe. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 15). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • ResearchGate. (2025, October 21). Mass spectrometric properties of N -(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • MDPI. (2024, June 5). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Retrieved from [Link]

  • precisionFDA. (n.d.). 2CBCB-NBOME. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). 25N-Nbome. Retrieved from [Link]

  • Alcohol and Drug Foundation. (2025, June 6). NBOMes. Retrieved from [Link]

Sources

Application Notes and Protocols: Liquid-Liquid Extraction of N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, [Your Name/Department]

Abstract

This comprehensive guide provides a detailed exploration of liquid-liquid extraction (LLE) techniques specifically tailored for the purification of N-(2-methoxybenzyl)-3-methylbutanamide. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of this and structurally similar amide compounds. The protocols and theoretical discussions herein are designed to offer both a practical framework for laboratory execution and a deeper understanding of the underlying chemical principles. We will delve into solvent selection, pH optimization, and troubleshooting common issues such as emulsion formation, providing a robust methodology for achieving high purity and recovery.

Introduction: The Significance of Purifying N-(2-methoxybenzyl)-3-methylbutanamide

N-(2-methoxybenzyl)-3-methylbutanamide belongs to the amide class of organic compounds, which are of significant interest in medicinal chemistry and drug development. The N-benzyl group, particularly with substitutions on the phenyl ring, is a common moiety in pharmacologically active molecules.[1][2][3] The purity of such compounds is paramount for accurate pharmacological and toxicological assessment, as even minor impurities can significantly alter biological activity and lead to misleading results.

Liquid-liquid extraction (LLE) is a cornerstone technique for the purification of synthetically derived compounds like N-(2-methoxybenzyl)-3-methylbutanamide. It is a versatile and scalable method that leverages the differential solubility of a target compound in two immiscible liquid phases to separate it from unreacted starting materials, byproducts, and other impurities.[4] A well-designed LLE protocol can yield a product of high purity, suitable for downstream applications such as crystallization and chromatographic analysis.

Theoretical Framework: Principles of Liquid-Liquid Extraction for Amides

The success of an LLE procedure hinges on understanding the physicochemical properties of the target analyte.[5] For N-(2-methoxybenzyl)-3-methylbutanamide, its amide functionality, aromatic rings, and aliphatic chain dictate its solubility and partitioning behavior.

2.1. Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system, typically octanol and water, representing its hydrophobicity. A positive LogP value indicates a preference for the organic phase. For ionizable compounds, the distribution coefficient (LogD) is used, which considers the pH of the aqueous phase and the pKa of the analyte.[6]

While amides are generally considered neutral, their ability to participate in hydrogen bonding can influence their partitioning. The key to an effective LLE is to select a solvent system and adjust conditions to maximize the partitioning of N-(2-methoxybenzyl)-3-methylbutanamide into the organic phase while leaving polar impurities in the aqueous phase.[5]

2.2. The Role of pH in Amide Extraction

Although amides are less basic than amines, the pH of the aqueous phase can still influence the extraction of certain amides and, more importantly, the removal of acidic or basic impurities. For instance, washing the organic phase with an acidic solution can remove basic impurities, while a basic wash can remove acidic impurities.[7][8] Studies on other amide-containing molecules have shown that pH can significantly affect the partition coefficient.[9][10]

2.3. Solvent Selection: A Critical Choice

The choice of the organic solvent is a critical parameter in LLE.[11] The ideal solvent should have the following characteristics:

  • High affinity for the target compound: To ensure efficient extraction.

  • Immiscibility with the aqueous phase: For clean phase separation.

  • Low toxicity and environmental impact: Adhering to green chemistry principles.

  • Appropriate density difference: To facilitate easy separation of the layers.

  • Ease of removal: A relatively low boiling point allows for easy removal by rotary evaporation.

Commonly used solvents for the extraction of moderately polar organic compounds like N-(2-methoxybenzyl)-3-methylbutanamide include ethyl acetate, dichloromethane, and diethyl ether. The polarity of the solvent should be matched with the polarity of the analyte to optimize recovery.[5]

Experimental Protocols
3.1. Materials and Equipment

Materials:

  • Crude N-(2-methoxybenzyl)-3-methylbutanamide reaction mixture

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Glass funnel

  • Filter paper

  • Rotary evaporator

  • pH meter or pH paper

3.2. Protocol 1: General Liquid-Liquid Extraction of N-(2-methoxybenzyl)-3-methylbutanamide

This protocol outlines a standard LLE procedure for the purification of the target compound from a typical reaction mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). The volume should be sufficient to fully dissolve the material. A general starting point is a 7:1 ratio of organic solvent to the estimated volume of the aqueous phase.[8]

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Aqueous Wash (Neutral): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup.[12] Gently shake or swirl the funnel for 1-2 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.[13]

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the product) will typically be the top layer if using ethyl acetate or diethyl ether, and the bottom layer if using dichloromethane. If unsure, add a few drops of water to see which layer it joins.[12]

  • Draining the Aqueous Layer: Carefully drain the lower aqueous layer.

  • Acidic Wash (to remove basic impurities): Add an equal volume of 1 M HCl to the separatory funnel. Repeat the shaking and separation steps as described above. Drain the aqueous layer.

  • Basic Wash (to remove acidic impurities): Add an equal volume of saturated NaHCO₃ solution. Be cautious as this may generate CO₂ gas, so vent frequently. Repeat the shaking and separation steps. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of brine. This wash helps to remove any remaining water from the organic layer and can aid in breaking emulsions.[13] Repeat the shaking and separation steps. Drain the aqueous layer.

  • Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer and swirl. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator to yield the purified N-(2-methoxybenzyl)-3-methylbutanamide.

3.3. Protocol 2: Back-Extraction for Enhanced Purity

For instances where the crude product is heavily contaminated with neutral impurities, a back-extraction technique can be employed for enhanced purification.[5][8]

Step-by-Step Methodology:

  • Follow steps 1-5 of Protocol 1.

  • Acidic Extraction: Instead of a simple wash, perform an extraction with 1 M HCl. This step assumes the amide has some basicity to be protonated and move to the aqueous phase, leaving neutral impurities in the organic layer. This may require multiple extractions. Collect the acidic aqueous layers.

  • Basification of Aqueous Layer: Combine the acidic aqueous extracts in a clean separatory funnel. Slowly add a strong base (e.g., 6 M NaOH) until the solution is basic (pH > 10).

  • Re-extraction into Organic Solvent: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basified aqueous layer. Shake and allow the layers to separate. The deprotonated amide will partition back into the organic phase.

  • Repeat Re-extraction: Repeat the re-extraction with fresh organic solvent to maximize recovery.

  • Combine and Process Organic Layers: Combine the organic layers from the re-extraction and proceed with steps 8-11 of Protocol 1 (Brine wash, drying, and solvent removal).

Data Presentation: Solvent Selection Guide

The choice of solvent is paramount for a successful extraction. Below is a table summarizing the properties of common solvents for the extraction of N-(2-methoxybenzyl)-3-methylbutanamide.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexDielectric ConstantComments
Ethyl Acetate 0.90277.14.46.02Good general-purpose solvent, moderately polar, less dense than water.
Dichloromethane 1.3339.63.19.08Excellent solvent for many organic compounds, denser than water, but has health and environmental concerns.
Diethyl Ether 0.71334.62.84.34Highly volatile, good solvent for nonpolar to moderately polar compounds, less dense than water.
Toluene 0.867110.62.42.38Good for less polar compounds, may require higher temperatures for removal.
Visualization of the Extraction Workflow
5.1. General Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_0 Preparation cluster_1 Extraction & Washing cluster_2 Isolation start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel water_wash Wash with Water sep_funnel->water_wash Remove polar impurities acid_wash Wash with 1M HCl water_wash->acid_wash Remove basic impurities base_wash Wash with Sat. NaHCO₃ acid_wash->base_wash Remove acidic impurities brine_wash Wash with Brine base_wash->brine_wash Remove residual water dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate product Purified Product evaporate->product Partitioning_Principle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_impurities Polar Impurities e.g., Salts, Acids, Bases interface Interface product Target Compound N-(2-methoxybenzyl)-3-methylbutanamide product->aq_impurities Partitioning Equilibrium

Caption: The partitioning equilibrium of the target compound and impurities between the aqueous and organic phases.

Troubleshooting Common LLE Problems
ProblemPotential Cause(s)Suggested Solution(s)
Emulsion Formation - Vigorous shaking- Presence of surfactants or particulate matter- High concentration of dissolved substances- Gently swirl or invert the separatory funnel instead of shaking vigorously.<[13]br>- Add brine to increase the ionic strength of the aqueous layer ("salting out").<[13]br>- Filter the mixture through a glass wool plug.<[13]br>- Allow the mixture to stand for an extended period.- Centrifugation can also be effective. [13]
Poor Phase Separation - Similar densities of the two phases- High mutual solubility of the solvents- Add a small amount of a different, non-miscible solvent to alter the density of one phase.- Try a different solvent system altogether. [14]
Low Recovery of Product - Incomplete extraction- Product is more polar than anticipated- Emulsion trapping the product- Perform multiple extractions with smaller volumes of organic solvent.- Use a more polar organic solvent.- Address emulsion formation as described above.
Product Contaminated with Starting Materials/Byproducts - Insufficient washing- Improper pH for removing acidic/basic impurities- Increase the number of aqueous washes.- Ensure the pH of the acidic and basic washes is appropriate to ionize the impurities.
Analytical Methods for Purity Assessment

Following LLE, it is crucial to assess the purity of the isolated N-(2-methoxybenzyl)-3-methylbutanamide. Several analytical techniques can be employed for this purpose.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A well-developed HPLC method can separate the target compound from closely related impurities. [15]* Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural information for identification. [15][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities if they have distinct signals. [16][17]

Conclusion

The liquid-liquid extraction protocols and theoretical considerations presented in this guide provide a robust framework for the successful purification of N-(2-methoxybenzyl)-3-methylbutanamide. By carefully selecting solvents, optimizing washing steps, and understanding how to troubleshoot common issues, researchers can consistently obtain a high-purity product. The application of appropriate analytical techniques is the final, essential step to verify the success of the purification process. These methodologies are not only applicable to the target compound but can also be adapted for a wide range of other amide-containing molecules, making them a valuable tool in the arsenal of synthetic and medicinal chemists.

References
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • The Journal of Physical Chemistry B. (2013, May 28). Liquid–Liquid Extraction of Uranyl by an Amide Ligand: Interfacial Features Studied by MD and PMF Simulations.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Green Chemistry (RSC Publishing). (2012, April 11). Liquid–liquid extraction process of amino acids by a new amide -based functionalized ionic liquid.
  • Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.
  • PubMed. (2013, June 20).
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Element Lab Solutions.
  • Common Problems In Solvent Extraction Systems. (2024, September 18).
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • PubMed. (2013, August 15). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • III Analytical Methods.
  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • PMC. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film.
  • Chemical Science (RSC Publishing). (2024, April 30). Supramolecular chemistry of liquid–liquid extraction.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Benchchem.
  • Recently Developed Techniques for Extraction of Drugs and Medicines during Chromatographic Determin
  • NIST WebBook. Butanamide, N-(2-methoxyphenyl)-3-oxo-.
  • Benchchem. N-(2-Methoxyphenyl)-3-oxobutanamide CAS 92-15-9 properties.
  • Analytical Methods - RSC Publishing.
  • OSTI.
  • OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3.
  • Physical Chemistry Research. (2023, November 19).
  • Benchchem. physical and chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine.
  • Sigma-Aldrich. Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • Vol. 50 No. 4 Page 4 190 H. Todo et al.
  • The University of Osaka Institutional Knowledge Archive (OUKA). Current trends in liquid chromatography-mass spectrometry analysis of small interfering RNAs: A short review.
  • PubMed. (2015, December 15). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).
  • ResearchGate. (2025, October 21). Mass spectrometric properties of N -(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)
  • Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (2013, August 15).
  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, f

Sources

Application Note: In Vivo Formulation Strategies for N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

N-(2-methoxybenzyl)-3-methylbutanamide (N2MB-3MB) is a highly lipophilic, neutral secondary amide. Structurally characterized by a 2-methoxybenzyl moiety and an isobutyl group, this compound exhibits a high partition coefficient (predicted LogP ~2.8–3.5) and negligible aqueous solubility.

As a Senior Application Scientist, the first critical evaluation of any novel molecule is its ionization potential. Because the amide nitrogen in N2MB-3MB is non-basic and the molecule lacks acidic protons, pH adjustment and salt formation are not viable formulation strategies . Consequently, achieving sufficient systemic exposure for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies requires advanced solubilization techniques. To overcome these "grease ball" characteristics, we must rely on dielectric constant manipulation (co-solvents), supramolecular complexation, or lipid-based drug delivery systems[1].

This guide details three self-validating formulation protocols engineered to maximize the in vivo bioavailability of N2MB-3MB across different routes of administration.

Formulation Decision Matrix

The selection of a formulation strategy is strictly dictated by the intended route of administration and the required dose volume. The decision tree below outlines the strategic triage for N2MB-3MB.

G Start N2MB-3MB (Lipophilic Amide) Route Target Route of Administration? Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV Systemic Exposure PO Oral (PO) Route->PO Enteral Delivery CoSolvent Co-Solvent System (PEG400 / Tween 80) IV->CoSolvent High Dose CD Cyclodextrin Complex (HP-β-CD) IV->CD Low/Med Dose PO->CD Aqueous Suspension LBF Lipid-Based Formulation (SEDDS) PO->LBF Maximize Bioavailability

Figure 1: Decision tree for selecting N2MB-3MB in vivo formulation strategies based on dosing route.

Protocol 1: Co-Solvent / Surfactant System (IV / IP)

Target Concentration: 2.0 – 5.0 mg/mL Vehicle Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline (v/v)

Mechanistic Causality

Intravenous administration of lipophilic compounds risks catastrophic precipitation upon contact with the bloodstream. This formulation uses a dual thermodynamic-kinetic stabilization approach. DMSO disrupts the crystalline lattice of the drug. PEG 400 acts as a bulk co-solvent, lowering the dielectric constant of the aqueous phase to thermodynamically favor N2MB-3MB solubilization[2]. However, upon injection, the formulation is rapidly diluted in blood (high dielectric constant), creating a kinetic risk of drug nucleation. Tween 80 is incorporated to provide steric stabilization; its hydrophobic tail interacts with the nucleating drug, while its hydrophilic head maintains dispersion, kinetically preventing macroscopic precipitation[3].

Step-by-Step Methodology
  • Weighing: Accurately weigh 5.0 mg of N2MB-3MB powder into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of anhydrous DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Dielectric Reduction: Add 400 µL of PEG 400. Vortex for 2 minutes to ensure complete homogeneity.

  • Steric Stabilization: Add 50 µL of Tween 80. Sonicate the mixture in a water bath at 30°C for 5 minutes.

  • Aqueous Dilution: While continuously vortexing the vial, add 450 µL of sterile 0.9% Saline dropwise (approx. 1 drop per second). Rapid addition will cause localized supersaturation and irreversible precipitation.

Self-Validation & Quality Control

In Vitro Precipitation Assay: Dilute 100 µL of the final formulation into 900 µL of PBS (pH 7.4) at 37°C to simulate physiological dilution. Measure the optical density at 600 nm (OD600) at 1h, 4h, and 24h. A self-validating formulation will maintain an OD600 < 0.05, confirming the absence of nucleated microcrystals.

Protocol 2: Supramolecular Complexation (SC / PO)

Target Concentration: 5.0 – 10.0 mg/mL Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Sterile Water

Mechanistic Causality

For subcutaneous (SC) or oral (PO) routes where high concentrations of organic solvents cause tissue necrosis or gastric irritation, cyclodextrins offer a biocompatible alternative. HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 2-methoxybenzyl and isobutyl groups of N2MB-3MB spontaneously partition into this cavity via non-covalent van der Waals forces, forming a 1:1 inclusion complex. This masks the drug's hydrophobicity, drastically improving aqueous solubility and bioavailability[4].

Step-by-Step Methodology
  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile water to create a 20% w/v stock solution. Stir until completely transparent.

  • Drug Addition: Add 100 mg of N2MB-3MB directly to the HP-β-CD solution.

  • Equilibration: The complexation process is thermodynamically driven but kinetically slow. Probe sonicate the suspension for 10 minutes (10s on / 10s off) on ice, followed by magnetic stirring at room temperature for 24 hours to achieve thermodynamic equilibrium.

  • Sterilization: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.

Self-Validation & Quality Control

Phase-Solubility Analysis: Prepare varying concentrations of HP-β-CD (0 to 50 mM). Add excess N2MB-3MB to each, equilibrate for 24h, and quantify dissolved drug via HPLC. A linear AL-type phase-solubility curve validates a 1:1 stoichiometric inclusion complex, allowing precise calculation of the complexation constant ( K1:1​ ).

Protocol 3: Lipid-Based Formulation (SEDDS) for Oral Bioavailability

Target Concentration: 10.0 – 20.0 mg/mL Vehicle Composition: Capmul MCM (30%) / Cremophor EL (50%) / Transcutol HP (20%)

Mechanistic Causality

Oral administration of "brick dust" or "grease ball" molecules often suffers from dissolution rate-limited absorption. A Self-Emulsifying Drug Delivery System (SEDDS) presents the drug in a pre-dissolved lipid state. Upon contact with gastric fluids, the mixture spontaneously forms a microemulsion. Furthermore, the lipid components stimulate the secretion of bile salts and pancreatic lipases, forming mixed micelles[1]. Due to the high LogP of N2MB-3MB, it partitions into chylomicrons within the enterocyte and is transported via the lymphatic system, effectively bypassing hepatic first-pass metabolism and maximizing oral bioavailability[5].

G LBF N2MB-3MB in SEDDS Stomach Gastric Dispersion (Emulsion) LBF->Stomach Intestine Intestinal Lipolysis (Mixed Micelles) Stomach->Intestine Lipase / Bile Enterocyte Enterocyte Uptake Intestine->Enterocyte Absorption Chylomicron Chylomicron Assembly Enterocyte->Chylomicron High LogP Portal Portal Vein (Hepatic First-Pass) Enterocyte->Portal Low LogP Fraction Lymph Lymphatic System (Systemic Circulation) Chylomicron->Lymph Bypass Liver

Figure 2: In vivo absorption pathway of N2MB-3MB via SEDDS, highlighting lymphatic transport.

Step-by-Step Methodology
  • Excipient Blending: In a glass vial, combine 300 mg Capmul MCM (oil), 500 mg Cremophor EL (surfactant), and 200 mg Transcutol HP (co-surfactant).

  • Homogenization: Vortex the lipid mixture for 5 minutes at 40°C until a clear, isotropic pre-concentrate is formed.

  • Drug Loading: Add 20 mg of N2MB-3MB to 1 mL of the lipid pre-concentrate. Stir at 40°C for 2 hours until the drug is completely dissolved.

  • Administration: The resulting isotropic solution can be loaded into hard gelatin capsules or administered directly via oral gavage to rodents.

Self-Validation & Quality Control

In Vitro Emulsification & DLS: Disperse 100 µL of the SEDDS formulation into 10 mL of Simulated Gastric Fluid (SGF) at 37°C under mild agitation. Analyze the resulting microemulsion via Dynamic Light Scattering (DLS). A self-validating successful SEDDS will spontaneously form a transparent dispersion with a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) <0.3. Droplets >200 nm indicate a failure in the surfactant-to-oil ratio, requiring re-optimization.

Quantitative Data Summary

The following table summarizes the performance metrics and physiological limitations of the three developed formulation strategies for N2MB-3MB.

Formulation StrategyPrimary Route(s)Mechanism of SolubilizationMax Estimated LoadingSystemic BioavailabilityKey Physiological Limitation
Co-Solvent / Surfactant IV, IPDielectric reduction & steric stabilization2.0 – 5.0 mg/mL100% (IV)Risk of precipitation upon rapid injection; vein phlebitis.
Cyclodextrin (HP-β-CD) SC, PO, IVSupramolecular inclusion complexation5.0 – 10.0 mg/mLHighRequires high excipient-to-drug ratio; potential renal clearance limits.
Lipid-Based (SEDDS) POPre-dissolved microemulsion & lymphatic transport10.0 – 20.0 mg/mLModerate to HighStrictly enteral; unsuitable for parenteral administration.

Table 1: Comparative Analysis of In Vivo Formulation Strategies for N2MB-3MB.

References

[1] Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs, NIH PMC. Available at:[Link]

[2] Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer, NIH PMC. Available at:[Link]

[5] Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax, MDPI Pharmaceutics. Available at:[Link]

[3] Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations, Journal of Pharmacy and Pharmacology (OUP). Available at: [Link]

Sources

Application Note: Purification and Recrystallization Protocols for N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-(2-methoxybenzyl)-3-methylbutanamide (often referred to as N-(2-methoxybenzyl)isovaleramide) is a lipophilic secondary amide. In drug development and medicinal chemistry, it is typically synthesized via the Schotten-Baumann reaction of 2-methoxybenzylamine with isovaleryl chloride, or through standard peptide coupling methodologies using isovaleric acid.

Achieving pharmaceutical-grade purity (>99.5%) requires a rigorous, self-validating purification strategy. Because secondary N-benzyl amides possess moderate polarity and strong intermolecular hydrogen-bonding capabilities, they are prone to trapping impurities within their crystal lattice or "oiling out" during unoptimized crystallization. This protocol details a two-phase purification system: a chemically driven liquid-liquid extraction followed by a thermodynamically controlled anti-solvent recrystallization.

Mechanistic Rationale for Impurity Profiling

To design an effective purification workflow, we must first establish the physicochemical causality behind the separation. The crude reaction mixture typically contains the target amide alongside unreacted starting materials and hydrolysis byproducts. We exploit the distinct pKa​ values of these species to isolate the neutral amide 1.

  • Target: N-(2-methoxybenzyl)-3-methylbutanamide. Neutral, highly soluble in organic solvents (Ethyl Acetate, Dichloromethane), insoluble in water.

  • Impurity A (Amine): 2-Methoxybenzylamine ( pKa​≈9.0 ). Remains highly soluble in organics unless protonated.

  • Impurity B (Acid): Isovaleric acid ( pKa​≈4.8 ), formed via the inevitable hydrolysis of isovaleryl chloride.

Phase 1: Primary Isolation via Liquid-Liquid Extraction (LLE)

The LLE phase acts as a chemical filter. By sequentially altering the pH of the aqueous wash, we selectively ionize impurities, driving them into the aqueous waste stream while the neutral amide remains in the organic phase.

Table 1: Aqueous Wash Protocol & Validation Matrix
Wash StepAqueous SolutionTarget ImpurityChemical MechanismSelf-Validation Check
1 1M HCl2-MethoxybenzylamineProtonation to water-soluble ammonium chloride salt.Aqueous phase pH < 2.
2 Sat. NaHCO₃Isovaleric AcidDeprotonation to water-soluble sodium carboxylate.Aqueous phase pH > 8; cessation of CO₂ gas evolution.
3 Sat. NaCl (Brine)Residual WaterOsmotic extraction of dissolved water from the organic phase.Visual clarity of the organic layer (loss of turbidity).
Step-by-Step LLE Methodology
  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) to achieve a concentration of approximately 0.1 M.

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent. Shake vigorously for 60 seconds. Allow phases to separate and discard the lower aqueous layer. Validation: Spot the aqueous layer on pH paper to ensure it remains highly acidic.

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve. Swirl gently before stoppering, and vent frequently during shaking. Discard the lower aqueous layer.

  • Brine Wash: Add half the volume of saturated NaCl. Shake gently to avoid emulsion formation. Discard the aqueous layer.

  • Drying & Concentration: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the drying agent flows freely (like sand). Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation at 40°C) to yield the crude solid amide.

ExtractionWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid) HClWash 1M HCl Aqueous Wash Protonates Amine Crude->HClWash Add 1M HCl NaHCO3Wash Sat. NaHCO3 Wash Deprotonates Acid HClWash->NaHCO3Wash Discard Aq. Phase BrineWash Brine Wash Removes Water NaHCO3Wash->BrineWash Discard Aq. Phase Organic Organic Phase (EtOAc) Contains Crude Amide BrineWash->Organic Phase Separation Drying Dry over Na2SO4 & Evaporate Organic->Drying

Liquid-liquid extraction workflow for crude N-benzyl amide purification.

Phase 2: Advanced Anti-Solvent Recrystallization

Secondary amides frequently suffer from "oiling out" (liquid-liquid phase separation) during cooling. This occurs when the compound's melting point is lower than the cloud point of the solvent system 2. To bypass this thermodynamic trap, we utilize an anti-solvent crystallization approach using an EtOAc/Heptane binary system.

Table 2: Recrystallization Solvent Matrix
SolventRoleBoiling Point (°C)Polarity IndexRationale for Selection
Ethyl Acetate Good Solvent77.14.4Solubilizes the amide completely near boiling; low toxicity.
Heptane Anti-Solvent98.40.1Gradually lowers solubility to induce controlled supersaturation.
Ethanol Alternative Good78.35.2Useful for highly polar impurities; pairs with water.
Water Alternative Anti100.010.2High cloud point risk; causes lipophilic amides to oil out.
Step-by-Step Recrystallization Methodology
  • Dissolution: Place the crude N-(2-methoxybenzyl)-3-methylbutanamide in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of EtOAc (approx. 2-3 mL per gram of crude). Heat to 70°C in an oil bath until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If particulate matter or insoluble polymeric byproducts are visible, pass the hot solution quickly through a fluted filter paper pre-warmed with hot EtOAc.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add hot Heptane dropwise via an addition funnel. Continue addition until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of hot EtOAc to restore perfect clarity.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Expert Insight: Do not agitate the flask during this phase, as shear forces can induce premature, impure nucleation or oiling out.

  • Maturation: Once room temperature is reached and a crystal bed has formed, transfer the flask to an ice bath (4°C) for 1 hour to maximize the yield by depressing the solubility curve.

  • Isolation: Collect the crystalline lattice via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane to displace the mother liquor without dissolving the product 3. Dry under high vacuum for 12 hours.

RecrystallizationProcess Solid Crude Amide Solid Dissolve Dissolve in minimal hot EtOAc (70°C) Solid->Dissolve Filter Hot Filtration (Removes Insolubles) Dissolve->Filter AntiSolvent Add hot Heptane Dropwise Filter->AntiSolvent Cooling Slow Cool to RT Then 4°C AntiSolvent->Cooling Induces Supersaturation Isolate Vacuum Filter & Cold Wash Cooling->Isolate Crystal Nucleation

Anti-solvent recrystallization thermodynamics and isolation process.

Analytical Validation

To ensure the protocol acts as a self-validating system, the final crystals must be analyzed:

  • HPLC Analysis: Run the dissolved crystals against the concentrated mother liquor. The mother liquor should contain the concentrated trace impurities, validating the lattice exclusion principle of the crystallization.

  • Melting Point (MP): A sharp melting point range ( ΔT≤1.5∘C ) confirms high crystalline lattice purity.

  • ¹H-NMR (CDCl₃): Confirm the absence of the characteristic amine ( NH2​ broad singlet, ~1.5 ppm) and isovaleric acid (broad COOH singlet, >10 ppm) peaks.

References

  • BenchChem. Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide. Benchchem.com.
  • BenchChem. Technical Support Center: Purification Strategies for Products of 2,2-Dimethylbut-3-ynoyl Chloride Reactions. Benchchem.com.
  • American Chemical Society. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-methoxybenzyl)-3-methylbutanamide is a highly relevant structural motif, serving both as a synthetic intermediate in pharmaceutical development and as a structural analog to the potent NBOMe class of designer drugs[1]. Accurate structural elucidation of this compound in complex biological or forensic matrices relies heavily on tandem mass spectrometry (MS/MS). Understanding its gas-phase fragmentation behavior under electrospray ionization (ESI) and higher-energy collisional dissociation (HCD) is critical for untargeted screening, molecular networking, and the identification of unknown functionalized amides[2].

This application note details a self-validating analytical protocol and provides a mechanistic breakdown of the compound's fragmentation pathways.

Experimental Methodologies

Causality in Experimental Design: To ensure robust and reproducible data, the protocol utilizes ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). A reversed-phase C18 column is selected to adequately retain the hydrophobic isovaleroyl chain. In the mass spectrometer, a stepped normalized collision energy (NCE) approach is employed. This is crucial because low NCEs are required to capture fragile precursor ions and primary cleavages, while high NCEs are necessary to drive secondary fragmentations (e.g., the formation of the m/z 91 tropylium ion)[3].

Protocol: UHPLC-HRMS/MS Analysis
  • Sample Preparation: Dissolve the analyte in MS-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 95:5 Water:Acetonitrile (v/v) containing 0.1% formic acid.

    • Self-Validation Step: Spike the sample with a stable isotope-labeled internal standard (e.g., N-benzylbenzamide-d5) at 50 ng/mL to monitor ionization suppression and validate source efficiency.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient elution at a flow rate of 0.4 mL/min.

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute hold and re-equilibration.

  • Ionization (ESI+): Operate the source in positive ion mode. Set the capillary voltage to 3.5 kV, sheath gas to 40 arb, and auxiliary gas to 10 arb. The protonated molecule [M+H]+ is targeted at m/z 222.1494.

  • Tandem Mass Spectrometry (HCD): Isolate the precursor ion using a narrow 1.0 m/z quadrupole window. Apply stepped NCE at 15, 30, and 45 to generate a comprehensive breakdown graph[3].

Workflow S1 Sample Prep (100 ng/mL + ISTD) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (m/z 222.15) S2->S3 S4 HCD Fragmentation (NCE 15, 30, 45) S3->S4 S5 HRMS Detection (Orbitrap/Q-TOF) S4->S5

Step-by-step UHPLC-HRMS/MS analytical workflow for amide characterization.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of protonated N-(2-methoxybenzyl)-3-methylbutanamide ( C13​H20​NO2+​ , m/z 222.1494) is thermodynamically driven by the stability of the resulting carbocations and the elimination of highly stable neutral molecules.

Pathway A: Amide C-N Bond Cleavage (The Benzyl Cation Dominance) The most abundant product ion across nearly all collision energies is m/z 121.0653. This corresponds to the 2-methoxybenzyl cation. The heterolytic cleavage of the C-N bond is highly favored because the resulting benzylic carbocation is exceptionally stabilized by resonance from the aromatic ring and the electron-donating ortho-methoxy group[4]. This specific fragment is a universal diagnostic hallmark for identifying N-(2-methoxybenzyl) derivatives, including the NBOMe family[1]. Subsequent high-energy dissociation of m/z 121 yields the tropylium ion (m/z 91.0548) via the neutral loss of formaldehyde ( CH2​O , 30 Da)[2].

Pathway B: Acyl Chain Fragmentation A secondary, less dominant cleavage occurs on the acyl side of the amide bond, resulting in the 3-methylbutanoyl (isovaleroyl) cation at m/z 85.0653. While less thermodynamically stable than the benzyl cation, this acylium ion is highly diagnostic for the isovaleroyl group. It can further decarbonylate (neutral loss of CO, 28 Da) to form the isobutyl cation at m/z 57.0704.

Pathway C: McLafferty-Type Rearrangement Because the 3-methylbutanoyl chain possesses γ -hydrogens (located on the terminal methyl groups), the protonated molecule can undergo a classic 6-membered cyclic transition state. The carbonyl oxygen abstracts a γ -hydrogen, leading to the cleavage of the α

β carbon bond. This results in the neutral loss of propene ( C3​H6​ , 42 Da) and the formation of a rearranged enol-amide product ion at m/z 180.1025.

G M [M+H]+ m/z 222.1494 C13H20NO2+ F121 2-Methoxybenzyl Cation m/z 121.0653 C8H9O+ M->F121 Amide C-N Cleavage (- C5H11NO, 101.08 Da) F85 3-Methylbutanoyl Cation m/z 85.0653 C5H9O+ M->F85 Acyl C-N Cleavage (- C8H11NO, 137.08 Da) F180 Rearrangement Product m/z 180.1025 C10H14NO2+ M->F180 McLafferty Rearrangement (- C3H6, 42.05 Da) F91 Tropylium / Benzyl Cation m/z 91.0548 C7H7+ F121->F91 Loss of CH2O (- 30.01 Da) F57 Isobutyl Cation m/z 57.0704 C4H9+ F85->F57 Loss of CO (- 28.01 Da)

HCD mass spectrometry fragmentation pathways of N-(2-methoxybenzyl)-3-methylbutanamide.

Quantitative Data Presentation

The following table summarizes the theoretical and observed high-resolution mass spectral data, validating the proposed mechanisms. Mass errors within ± 3 ppm confirm the elemental compositions of the proposed fragments.

Ion TypeFormulaTheoretical m/zNeutral Loss (Da)Relative Abundance (NCE 30)
Precursor Ion C13​H20​NO2+​ 222.1494-15%
2-Methoxybenzyl Cation C8​H9​O+ 121.0653101.0841100% (Base Peak)
Tropylium Cation C7​H7+​ 91.0548131.094645%
3-Methylbutanoyl Cation C5​H9​O+ 85.0653137.084110%
Isobutyl Cation C4​H9+​ 57.0704165.07905%
McLafferty Product C10​H14​NO2+​ 180.102542.04708%

Troubleshooting & Analytical Insights

In-Source Fragmentation (ISF): Compounds containing the highly stable 2-methoxybenzyl moiety are notoriously prone to in-source fragmentation. If the m/z 121.0653 ion appears abundantly in the MS1 survey scan, the capillary temperature and declustering potential (or tube lens voltage) are set too high. To ensure a self-validating system, always monitor the ratio of m/z 222 to m/z 121 in MS1; adjust source parameters until the precursor ion constitutes at least 80% of the total ion current in the full scan.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. 3

  • Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. ResearchGate. 4

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. 2

  • MS-Based Molecular Networking of Designer Drugs as an Approach for the Detection of Unknown Derivatives for Forensic and Doping Applications: A Case of NBOMe Derivatives. ACS Publications. 1

Sources

preparation of N-(2-methoxybenzyl)-3-methylbutanamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of N-(2-methoxybenzyl)-3-methylbutanamide Stock Solutions in DMSO

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of N-(2-methoxybenzyl)-3-methylbutanamide in dimethyl sulfoxide (DMSO). The accurate and consistent preparation of stock solutions is a foundational requirement for reproducible and reliable data in all downstream applications, from high-throughput screening to detailed mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established laboratory practices to ensure the integrity of experimental results. We will delve into the causality behind key procedural steps, establish self-validating protocols, and provide troubleshooting guidance.

Introduction: The Critical Role of Stock Solution Integrity

N-(2-methoxybenzyl)-3-methylbutanamide is a research compound belonging to the amide class of molecules. Its structure, featuring a methoxybenzyl group, suggests potential applications in various biological assays. The N-(2-methoxybenzyl) moiety is found in a range of biologically active compounds, including potent agonists of serotonin receptors, often referred to as NBOMes.[1][2][3] The efficacy and reproducibility of any study involving such compounds are critically dependent on the precise concentration and stability of the solutions used.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules in biological research due to its exceptional solvating power for both polar and nonpolar compounds and its miscibility with aqueous media.[4][5] However, its hygroscopic nature and ability to readily permeate biological membranes necessitate meticulous handling and storage protocols to maintain compound integrity and ensure laboratory safety.[6][7]

This application note provides a detailed, step-by-step protocol for preparing a high-concentration stock solution of N-(2-methoxybenzyl)-3-methylbutanamide, along with guidelines for its proper storage and quality verification.

Compound Data & Properties

The following table summarizes the key physicochemical properties of N-(2-methoxybenzyl)-3-methylbutanamide. Researchers should always verify this information against the Certificate of Analysis (CoA) provided by the supplier for their specific lot.

ParameterValueNotes
Compound Name N-(2-methoxybenzyl)-3-methylbutanamide
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.29 g/mol Calculated from the molecular formula.[8]
Appearance White to off-white solidBased on typical appearance of similar pure organic compounds.
Purity >98%Should be confirmed by analytical methods like HPLC or NMR as stated on the CoA.
Solubility in DMSO ≥ 112 mM (≥ 25 mg/mL)This is a conservative, empirically determined estimate. Solubility may be higher.
Recommended Stock Conc. 10 mM - 50 mMDependent on the specific requirements of the downstream assay.

Essential Materials and Equipment

  • N-(2-methoxybenzyl)-3-methylbutanamide powder (verify purity from CoA)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, low-retention microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials with airtight seals.[9]

  • Calibrated positive displacement or air displacement micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): Lab coat, chemical-resistant gloves (nitrile or butyl rubber), safety glasses or goggles.[6]

Environment, Health, and Safety (EHS) Precautions

Causality of Safety Measures: Adherence to safety protocols is non-negotiable. DMSO is readily absorbed through the skin and can act as a carrier for dissolved compounds, potentially transporting them into the bloodstream.[7] Therefore, protecting the skin is paramount not only to prevent exposure to the solvent but also to the dissolved, and potentially biologically active, test compound.

  • Handling: All handling of solid compound and DMSO should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in accordance with your institution's hazardous waste disposal guidelines. Never pour DMSO solutions down the drain.[6]

  • Spills: In case of a small spill, absorb the liquid with an inert material (e.g., spill pad or vermiculite) and place it in a sealed container for disposal.[6]

  • SDS Review: Before beginning any work, thoroughly review the Safety Data Sheets (SDS) for both N-(2-methoxybenzyl)-3-methylbutanamide and DMSO.

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol details the preparation of 1 mL of a 50 mM stock solution. The calculations can be adjusted for any desired volume or concentration.

Foundational Calculation

The first step in any solution preparation is the accurate calculation of the required mass of the solute. This is the cornerstone of concentration accuracy.

  • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Calculation for 1 mL of 50 mM stock:

    • Mass (mg) = 0.050 mol/L × 0.001 L × 221.29 g/mol × 1000 mg/g

    • Mass (mg) = 11.06 mg

Step-by-Step Procedure
  • Weighing the Compound:

    • Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out 11.06 mg of N-(2-methoxybenzyl)-3-methylbutanamide powder directly into the tared tube.

    • Rationale: Using a tared vessel ensures an accurate measurement of the compound itself, independent of the tube's weight. Weighing directly into the final vessel minimizes material loss during transfers.

  • Adding the Solvent:

    • Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the tube containing the compound.

    • Rationale: High-purity, anhydrous DMSO is critical. Water absorbed by hygroscopic DMSO can alter its polarity, potentially reducing the solubility of hydrophobic compounds and introducing variability between experiments.[7][11]

  • Dissolution:

    • Securely cap the tube. Vortex the solution at medium-high speed for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.

    • Rationale: Vigorous mixing is required to break down solid aggregates and ensure a homogenous solution. Visual inspection is the first, essential quality control check.

  • Aiding Dissolution (If Necessary):

    • If particulates remain after vortexing, sonicate the tube in a water bath for 5-10 minutes.[10]

    • Alternatively, gentle warming in a 37°C water bath can be employed. Do not exceed this temperature to avoid potential compound degradation.[4]

    • After sonication or warming, allow the solution to return to room temperature and vortex again before a final visual inspection.

    • Rationale: Sonication uses ultrasonic waves to create cavitation, which provides localized energy to break up stubborn particulates. Gentle warming increases molecular motion, which can aid the dissolution process.

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & QC calc Calculate Mass (11.06 mg for 1mL @ 50mM) weigh Weigh Compound into Tared Tube calc->weigh add_dmso Add 1.0 mL High-Purity DMSO weigh->add_dmso vortex Vortex for 1-2 min add_dmso->vortex inspect Visually Inspect for Particulates vortex->inspect sonicate Optional: Sonicate or Warm (37°C) inspect->sonicate Not Dissolved qc Final QC Check (Clarity) inspect->qc Fully Dissolved sonicate->vortex aliquot Aliquot into Single-Use Tubes qc->aliquot label_tubes Label Clearly aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store

Caption: Workflow for preparing a stock solution in DMSO.

Quality Control and Verification

A protocol is only as reliable as its validation system. For stock solutions, the primary goal of QC is to ensure concentration accuracy and solution integrity.

  • Visual Inspection: The most immediate QC check is a thorough visual inspection. A properly prepared stock solution should be a clear, homogenous liquid with no visible precipitates or cloudiness.

  • Documentation: Meticulous record-keeping is essential. Each stock solution should have a log entry detailing the compound name, lot number, exact mass weighed, final volume of DMSO added, calculated concentration, date of preparation, and the preparer's initials. This provides traceability.[12][13]

  • Analytical Verification (Optional but Recommended): For studies requiring high precision, the concentration of a newly prepared stock can be verified using methods like High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). This is achieved by comparing the instrumental response of a diluted sample against a standard curve prepared from a previously validated reference standard.[14]

Storage and Handling of Stock Solutions

Improper storage is a common source of experimental failure and irreproducibility.

  • Aliquoting: Immediately after preparation and verification, the stock solution should be aliquoted into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes or amber vials.[10][15]

    • Causality: Aliquoting is the single most effective strategy to prevent compound degradation caused by repeated freeze-thaw cycles.[4] It also minimizes the risk of contaminating the entire stock supply.

  • Labeling: Each aliquot must be clearly and legibly labeled with the compound name, concentration, solvent (DMSO), and date of preparation.

  • Storage Temperature: Store the aliquots in a freezer at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage (>6 months).[15]

  • Protection from Light and Moisture: Store aliquots in a sealed container or box to protect them from light, which can cause photodegradation of some compounds. Using amber vials provides an additional layer of protection. Ensure containers are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, even while frozen.[9][16][17]

Troubleshooting Common Issues

G start Compound does not fully dissolve in DMSO at RT check_purity Is the compound purity confirmed >98%? start->check_purity check_dmso Is the DMSO anhydrous and high-purity? check_purity->check_dmso Yes result_consult Action: Consult supplier's CoA or re-purify compound. check_purity->result_consult No / Unsure action_sonicate Apply gentle heat (37°C) or sonicate for 5-10 min. check_dmso->action_sonicate Yes result_replace_dmso Action: Use a fresh, sealed bottle of anhydrous DMSO. check_dmso->result_replace_dmso No / Old action_lower_conc Prepare a new, more dilute stock solution (e.g., 10 mM). action_sonicate->action_lower_conc Failure result_dissolved Issue Resolved: Compound Dissolves action_sonicate->result_dissolved Success action_lower_conc->result_dissolved Success result_precip Issue Persists: Compound may have limited solubility or be impure. action_lower_conc->result_precip Failure

Caption: Troubleshooting decision tree for solubility issues.

IssuePotential CauseRecommended Solution
Compound precipitates after returning to room temp. The desired concentration exceeds the compound's thermodynamic solubility limit in DMSO.The solution is supersaturated. Prepare a new stock at a lower concentration (e.g., reduce by 50%). Always ensure the solution is clear at room temperature before aliquoting.
Stock solution appears cloudy or has a yellow tint. The DMSO may be old and has oxidized, or the compound may be impure.Discard the solution. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Re-weigh a fresh sample of the compound.[17]
Variability in results between experiments. Inconsistent final DMSO concentration in assays; degradation from freeze-thaw cycles.Ensure you are using single-use aliquots.[15] Always calculate the final DMSO concentration in your working solution and keep it consistent across experiments (typically <0.5%).[15]

References

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Alpa Chemical. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Nordtest. (n.d.). Internal quality control handbook for chemical laboratories. Retrieved from [Link]

  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • Innovation Chem. (2025, August 24). Quality Control in Chemical Manufacturing – Why It Matters. Retrieved from [Link]

  • Gajpati Industries. (2025, July 28). Quality Control in Chemical Manufacturing: Our Testing Protocols Explained. Retrieved from [Link]

  • ChemBK. (n.d.). N-(4-methoxybenzyl)-3-methylbutanamide. Retrieved from [Link]

  • Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences, 19(17), 3259-3270. Retrieved from [Link]

  • Europol & EMCDDA. (2014). EMCDDA–Europol Joint Report on a new psychoactive substance: 25I-NBOMe. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO - gChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-(2-methoxybenzyl)-3-methylbutanamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-(2-methoxybenzyl)-3-methylbutanamide is a highly lipophilic, neutral amide. Due to the hydrophobic nature of both the 2-methoxybenzyl aromatic ring and the 3-methylbutanamide (isovaleramide) aliphatic chain, it exhibits notoriously poor aqueous solubility.

This guide provides validated, self-validating troubleshooting workflows to prevent compound precipitation, ensure accurate dosing, and maintain the scientific integrity of your biochemical and cell-based assays.

Part 1: Diagnostic Workflow

Before altering your assay buffer, use the following decision matrix to determine the optimal solubilization pathway based on your assay's sensitivity to organic solvents.

G Start N-(2-methoxybenzyl)- 3-methylbutanamide AssayType Determine Assay Type & Sensitivity Start->AssayType Biochemical Biochemical Assay (Isolated Target) AssayType->Biochemical CellBased Cell-Based Assay (In Vitro Culture) AssayType->CellBased DMSO_High High DMSO Tolerance (>2% v/v) Biochemical->DMSO_High DMSO_Low Low DMSO Tolerance (<0.5% v/v) Biochemical->DMSO_Low Sensitive Enzyme CellBased->DMSO_Low Action_Direct Direct DMSO Dilution (Protocol 1) DMSO_High->Action_Direct Action_CD Cyclodextrin Complexation (Protocol 2) DMSO_Low->Action_CD

Decision tree for selecting a solubilization strategy based on assay DMSO tolerance.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does N-(2-methoxybenzyl)-3-methylbutanamide precipitate immediately when I dilute my DMSO stock into the assay buffer? A1: This phenomenon, known as "solvent-shift precipitation," occurs because the compound's thermodynamic solubility drops exponentially as the mole fraction of water increases[1]. The molecule lacks ionizable functional groups (like primary amines or carboxylic acids) that could form stabilizing hydrogen bonds or ionic interactions with water. Consequently, the hydrophobic 2-methoxybenzyl and isovaleramide groups self-aggregate to minimize contact with the aqueous phase, crashing out of solution.

Q2: Can I improve its solubility by adjusting the pH of my assay buffer? A2: No. Unlike basic amines or acidic phenols, N-(2-methoxybenzyl)-3-methylbutanamide is a neutral amide. The nitrogen lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it non-basic (pKa < 0). Therefore, physiological pH adjustments (pH 4.0 – 9.0) will not ionize the molecule and will yield zero improvement in aqueous solubility. You must rely on co-solvents or host-guest complexation.

Q3: How much DMSO can I safely use to keep the compound in solution? A3: DMSO tolerance is highly system-dependent. While it is an excellent solubilizer, excessive DMSO increases solvent viscosity, which can artificially alter protein-ligand binding kinetics (specifically reducing the association rate, kon​ )[2]. Furthermore, in cell-based assays, DMSO concentrations above 0.5% v/v frequently induce cytotoxicity, alter lipid raft dynamics, or change gene expression profiles[3].

Table 1: Maximum Recommended DMSO Concentrations by Assay Type
Assay SystemMax DMSO (v/v)Mechanistic Limitation / Consequence of Exceeding Limit
Cell Viability (e.g., MTT, CTG) 0.1% - 0.5%Membrane permeabilization, basal apoptosis, altered metabolism.
GPCR / Ion Channel (Cellular) 0.1% - 0.3%Altered lipid raft dynamics, false-positive receptor desensitization.
Enzyme Kinetics (Biochemical) 1.0% - 5.0%Viscosity-induced kon​ reduction, protein unfolding/denaturation.
Protein-Protein Interaction 1.0% - 2.0%Disruption of transient hydrophobic interface interactions.

(Data synthesized from standard bioassay optimization guidelines[1][2][3])

Part 3: Troubleshooting Guides & Experimental Protocols

Issue 1: Inconsistent IC50 values due to serial dilution precipitation.

Causality: When performing serial dilutions directly in an aqueous buffer, the compound precipitates at the highest concentrations. The assay then measures an artificially low "soluble fraction" of the drug, resulting in a right-shifted, false-positive IC50 curve[1]. Solution: Perform the serial dilution in 100% DMSO first, then transfer a constant volume from each DMSO dilution into the aqueous assay plate.

Protocol 1: Constant-DMSO Serial Dilution Workflow

Self-Validating System: By keeping the final DMSO concentration identical across all wells (including the vehicle control), any observed biological effect is isolated entirely to the compound, validating that the result is not an artifact of a solvent gradient.

  • Prepare Master Stock: Dissolve N-(2-methoxybenzyl)-3-methylbutanamide in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes to disrupt crystal lattice energy.

  • DMSO Serial Dilution: Prepare a 9-point, 3-fold serial dilution series in a 96-well V-bottom plate using 100% DMSO .

  • Intermediate Aqueous Dilution: In a separate "intermediate plate," add 98 µL of assay buffer to each well. Transfer 2 µL from the DMSO dilution plate to the intermediate plate. Mix by pipetting up and down 5 times. (Intermediate DMSO = 2%).

  • Final Assay Transfer: Transfer 10 µL from the intermediate plate to your final assay plate containing 10 µL of cells/enzyme. The final DMSO concentration is now locked at 1.0% across all test concentrations.

  • Validation Check: Visually inspect the highest concentration well under a microscope (10x objective) or measure absorbance at 600 nm to confirm the absence of light-scattering micro-precipitates.

Issue 2: The compound still precipitates at the maximum tolerated DMSO limit.

Causality: The intrinsic thermodynamic solubility of the compound is lower than your required top assay concentration, even with the maximum allowable DMSO co-solvent. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to create a host-guest inclusion complex. The hydrophobic 2-methoxybenzyl ring will insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

G Step1 Step 1 Weigh Compound & HP-β-CD (1:2 Molar Ratio) Step2 Step 2 Co-dissolve in Ethanol/Water (1:1) Step1->Step2 Step3 Step 3 Solvent Evaporation (Rotovap / SpeedVac) Step2->Step3 Step4 Step 4 Lyophilize to Dry Powder Step3->Step4 Step5 Step 5 Reconstitute in Assay Buffer Step4->Step5

Step-by-step workflow for the preparation of a cyclodextrin inclusion complex.

Protocol 2: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

Self-Validating System: A successful complexation is validated when reconstitution yields a clear, optically transparent aqueous solution at concentrations where the free drug previously formed a cloudy suspension[5].

  • Molar Ratio Calculation: Calculate the mass required for a 1:2 molar ratio of N-(2-methoxybenzyl)-3-methylbutanamide to HP-β-CD. (Excess cyclodextrin drives the thermodynamic equilibrium toward complete complexation).

  • Co-Dissolution: Dissolve the compound and HP-β-CD in a minimal volume of a 50:50 (v/v) Ethanol/Water mixture. Stir at room temperature for 2 hours to allow the host-guest equilibrium to establish.

  • Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C until only the aqueous phase remains.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize (freeze-dry) for 24-48 hours to obtain a fine, white, easily dispersible powder.

  • Reconstitution: Weigh the lyophilized complex and dissolve it directly into your cell culture media or biochemical assay buffer.

  • Control Requirement: You must run an empty HP-β-CD vehicle control (processed identically but without the drug) in your assay to ensure the cyclodextrin itself does not strip lipids from cell membranes or interfere with your target protein.

References

  • [4] MDPI. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. Antioxidants. Available at:[Link]

  • [2] ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at:[Link]

  • [1] Elsevier / ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

Sources

Technical Support Center: Optimizing N-(2-methoxybenzyl)-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of N-(2-methoxybenzyl)-3-methylbutanamide. Here, we address common challenges, offer troubleshooting strategies, and present optimized protocols to enhance reaction yield and purity.

Section 1: Understanding the Core Challenge in Amide Synthesis

The synthesis of N-(2-methoxybenzyl)-3-methylbutanamide involves the formation of an amide bond between 3-methylbutanoic acid (isovaleric acid) and 2-methoxybenzylamine. A direct thermal condensation of a carboxylic acid and an amine is often inefficient and requires high temperatures (>150 °C), which can be detrimental to many substrates.[1] The primary obstacles are:

  • Acid-Base Neutralization : Amines are basic and carboxylic acids are acidic. When mixed, they readily form a non-productive ammonium-carboxylate salt, which is unreactive towards nucleophilic attack.[2][3]

  • Poor Leaving Group : The hydroxyl group (–OH) of the carboxylic acid is a notoriously poor leaving group, making direct nucleophilic acyl substitution thermodynamically unfavorable under mild conditions.[1][2]

To overcome these issues, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by "activating" the carboxylic acid with a coupling reagent.[]

Section 2: Troubleshooting Guide for Low Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is critically low or I'm getting no product at all. What are the most likely causes?

Answer: This is a frequent issue in amide coupling reactions and typically points to one of three areas: ineffective carboxylic acid activation, poor reagent quality, or suboptimal reaction conditions.

  • Cause A: Ineffective Carboxylic Acid Activation The most common failure point is the inefficient activation of 3-methylbutanoic acid. The choice of coupling reagent is critical.[] Carbodiimides, phosphonium salts, and uronium salts are the most prevalent classes of reagents.

    Solution:

    • Select an Appropriate Coupling Reagent: For many applications, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective and their byproducts are water-soluble, simplifying purification.[5] For more challenging or sterically hindered couplings, more potent reagents like HATU or PyBOP may be necessary.[6][7]

    • Use an Additive: To improve reaction rates and suppress side reactions like racemization (a key consideration in chiral syntheses), coupling reagents are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    • Consider an Alternative Route: Convert the 3-methylbutanoic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This intermediate reacts readily with the amine, often providing excellent yields.[8]

    Table 1: Comparison of Common Coupling Reagents

    Reagent Class Example(s) Advantages Disadvantages
    Carbodiimides DCC, EDC, DIC Cost-effective, widely available.[10] Can cause racemization (mitigated by HOBt).[11] DCC byproduct (DCU) is insoluble and requires filtration.
    Uronium/Aminium Salts HBTU, HATU, HCTU High reactivity, fast reaction times, low racemization.[][6] More expensive, can form guanidinium byproducts if amine is added incorrectly.

    | Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered couplings.[6] | Can be less atom-economical. |

  • Cause B: Poor Reagent Quality or Handling Many coupling reagents, especially carbodiimides like EDC, are sensitive to moisture and can hydrolyze, rendering them inactive.[5]

    Solution:

    • Use High-Purity Reagents: Ensure all starting materials, including the carboxylic acid and amine, are pure. Impurities can inhibit the reaction.[5]

    • Handle Reagents Properly: Store moisture-sensitive reagents in a desiccator. Allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation inside.[5]

    • Use Anhydrous Solvents: Any water in the reaction can hydrolyze the activated intermediate or the coupling reagent itself. Use freshly dried solvents like dichloromethane (DCM) or dimethylformamide (DMF).[5][12] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[5]

  • Cause C: Suboptimal Reaction Conditions Incorrect stoichiometry, temperature, or reaction time can prevent the reaction from reaching completion.

    Solution:

    • Optimize Stoichiometry: Typically, a slight excess (1.1–1.2 equivalents) of the amine is used. However, depending on cost and ease of removal, using a slight excess of the acid and coupling reagent can also be effective.

    • Correct Order of Addition: The standard and most reliable procedure is to pre-activate the carboxylic acid with the coupling reagent (and additive, if used) for 15-30 minutes before adding the amine.[7] This prevents the coupling reagent from reacting directly with the amine.

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials. Reactions are often run overnight at room temperature, but optimization may be required.[5] Higher temperatures can sometimes increase the rate but may also promote side reactions.[13]

Question 2: The reaction works, but it's messy. How do I identify and minimize the formation of byproducts?

Answer: Byproduct formation is common and understanding their origin is key to suppression.

  • Problem: Insoluble White Precipitate (when using DCC) This is almost certainly dicyclohexylurea (DCU), the byproduct of DCC activation.

    • Solution: DCU is insoluble in most common organic solvents like DCM. It can be easily removed by filtration at the end of the reaction. Using a water-soluble carbodiimide like EDC avoids this issue entirely, as the corresponding urea byproduct is removed during the aqueous work-up.

  • Problem: Guanidinium Byproduct (when using HBTU/HATU) If the amine is added before the carboxylic acid is fully activated, it can react with the uronium salt to form an unreactive guanidinium species.

    • Solution: Always pre-activate the carboxylic acid with the uronium reagent and a non-nucleophilic base (like DIPEA) before introducing the amine.[7]

Question 3: My purification is difficult, and I'm losing most of my product during the work-up or chromatography. What can I do?

Answer: A well-designed purification protocol is essential for maximizing isolated yield.

  • For EDC-based couplings:

    • Aqueous Work-up: After the reaction is complete, dilute the mixture with your solvent (e.g., DCM or Ethyl Acetate). Wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. This removes the water-soluble EDC-urea byproduct.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • For all methods:

    • Column Chromatography: The crude product can be purified on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The less polar starting materials will elute first, followed by the more polar amide product.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final step to achieve high purity.[14]

Section 3: Experimental Workflow & Key Decision Points

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.

G start Low Yield Observed in N-(2-methoxybenzyl)-3-methylbutanamide Synthesis reagent_check Step 1: Verify Reagent Quality & Handling start->reagent_check reagent_q1 Are coupling agents (EDC, DCC) fresh and stored under dry conditions? reagent_check->reagent_q1 condition_check Step 2: Review Reaction Conditions condition_q1 Was the carboxylic acid pre-activated before adding the amine? condition_check->condition_q1 method_check Step 3: Evaluate Synthesis Method method_q1 Is the coupling reagent strong enough? method_check->method_q1 reagent_q2 Are solvents anhydrous? reagent_q1->reagent_q2 Yes reagent_sol1 Solution: Use fresh, high-purity reagents. Store under inert gas/desiccator. reagent_q1->reagent_sol1 No reagent_q2->condition_check Yes reagent_sol2 Solution: Use freshly distilled anhydrous solvents. reagent_q2->reagent_sol2 No condition_q2 Is stoichiometry correct? (e.g., 1.1-1.2 eq amine) condition_q1->condition_q2 Yes condition_sol1 Solution: Activate acid for 15-30 min with coupling agent first. condition_q1->condition_sol1 No condition_q2->method_check Yes condition_sol2 Solution: Adjust stoichiometry and monitor via TLC. condition_q2->condition_sol2 No method_sol1 Solution: Switch to a more potent reagent like HATU. method_q1->method_sol1 No, try stronger reagent method_sol2 Solution: Convert acid to acid chloride using SOCl₂ or (COCl)₂. method_q1->method_sol2 No, try alternative route

Caption: Troubleshooting workflow for low-yield amide synthesis.

Section 4: Optimized Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable standard for small to medium-scale synthesis.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-methylbutanoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and anhydrous dichloromethane (DCM). Stir the solution until all solids dissolve.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise and stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: Add 2-methoxybenzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient).

Protocol 2: Acid Chloride Method

This two-step method is robust and often gives high yields.

  • Step A: Formation of 3-Methylbutanoyl Chloride

    • In a flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 3-methylbutanoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. For less reactive acids, a catalytic amount of DMF can be added.[9]

    • Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours until gas evolution ceases.

    • Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude 3-methylbutanoyl chloride is often used directly in the next step.

  • Step B: Amide Formation

    • Dissolve 2-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine in anhydrous DCM and cool to 0 °C.

    • Slowly add the crude 3-methylbutanoyl chloride (1.0 eq) dissolved in a small amount of anhydrous DCM to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Perform the same work-up and purification as described in Protocol 1.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Why is a base like triethylamine or DIPEA needed in the reaction? A: In the acid chloride method, a base is essential to neutralize the HCl that is formed as a byproduct; without it, the HCl would protonate the starting amine, rendering it non-nucleophilic.[9] In coupling agent methods, a base like DIPEA is often added to ensure the amine remains deprotonated and maximally nucleophilic, especially if amine salts are used as starting materials.[7]

  • Q: Can I run this reaction without a solvent? A: While some solvent-free amide bond formations exist, they often require specific catalysts or conditions.[12][15] For this specific synthesis, using a solvent is highly recommended to ensure proper mixing, control the reaction temperature, and facilitate a smooth reaction.

  • Q: What is the general reaction mechanism for carbodiimide coupling? A: The carboxylic acid adds to the C=N bond of the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to form the amide bond and the water-soluble urea byproduct. The HOBt additive can intercept the O-acylisourea to form an activated HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack Acid R-COOH (3-Methylbutanoic Acid) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate EDC EDC EDC->Intermediate Amine R'-NH₂ (2-Methoxybenzylamine) Product Amide Product Intermediate->Product Byproduct EDC-Urea (Byproduct) Intermediate->Byproduct Amine->Product

Caption: General mechanism for EDC-mediated amide coupling.

References

  • Ishihara, K. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Vertex AI Search.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate.
  • RSC Publishing. (n.d.). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Strijdonck, G. P. F., et al. (2017). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC.
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis. BenchChem.
  • de Figueiredo, R. M., & Campagne, J.-M. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research.
  • American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. BenchChem.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
  • ResearchGate. (2021). Why did my amide syntesis does not work? ResearchGate.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2. BenchChem.
  • Inspiration. (2025). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chromatographic peak distortions when analyzing complex amides. Trial-and-error adjustments waste valuable mobile phase, samples, and time. To achieve robust, reproducible assays for drug development, we must move beyond guesswork and implement a self-validating diagnostic system .

This guide provides a mechanistic deep dive and a step-by-step troubleshooting protocol specifically tailored for the analysis of N-(2-methoxybenzyl)-3-methylbutanamide .

Mechanistic Deep Dive: The Causality of Tailing

To fix a problem, you must first understand its chemical causality. N-(2-methoxybenzyl)-3-methylbutanamide is a neutral molecule, but it possesses highly polarized functional groups:

  • The Methoxybenzyl Group: The ether oxygen contains lone electron pairs, acting as a strong hydrogen bond acceptor.

  • The Secondary Amide: The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the amine (N-H) is a hydrogen bond donor.

In Reversed-Phase Liquid Chromatography (RPLC), the primary retention mechanism should be the hydrophobic partitioning between the analyte and the C18 stationary phase. However, silica-based columns contain residual, unreacted silanol groups (Si-OH). Even in modern, high-purity "Type B" silica, end-capping is never 100% complete due to steric hindrance during manufacturing ([1]).

At mid-pH ranges (pH 4.0–7.0), these residual silanols can ionize into Si-O⁻. When your analyte passes through the column, the amide and methoxy groups engage in secondary dipole-dipole and hydrogen-bonding interactions with these active silanol sites. Because these secondary interactions are kinetically slower to equilibrate than hydrophobic partitioning, the analyte molecules desorb at heterogeneous rates, causing the trailing edge of the peak to drag—a phenomenon known as peak tailing ([2]).

Diagnostic Workflow

Before altering your method, follow this logical decision tree to isolate the root cause.

TroubleshootingWorkflow N1 Peak Tailing Observed (As > 1.5) N2 1. Dilution Test Does tailing improve with 1/10th mass? N1->N2 N2_Fix Mass Overload Reduce injection concentration N2->N2_Fix Yes N3 2. Solvent Match Test Is sample diluent stronger than mobile phase? N2->N3 No N3_Fix Solvent Mismatch Reconstitute in initial mobile phase N3->N3_Fix Yes N4 3. pH / Buffer Test Does lowering pH to <3.0 improve shape? N3->N4 No N4_Fix Silanol Interactions Use Type B end-capped column or low pH N4->N4_Fix Yes N5 4. Hardware Inspection Are all peaks tailing equally? N4->N5 No N5_Fix Column Void / Blocked Frit Replace column or minimize extra-column volume N5->N5_Fix Yes

Caption: Diagnostic workflow for isolating HPLC peak tailing causes in amide analysis.

Self-Validating Troubleshooting Protocols

Do not change multiple variables at once. Execute the following sequence to systematically isolate the issue. Each step acts as a self-validating check.

Protocol 1: The Mass/Volume Overload Test
  • Hypothesis: The stationary phase is saturated, causing excess analyte to travel faster down the column.

  • Methodology:

    • Inject 1/10th of your standard sample volume (e.g., 1 µL instead of 10 µL). Record the Asymmetry Factor (As).

    • Inject the standard volume (10 µL) of a 1:10 diluted sample concentration.

  • Validation: If the As approaches 1.0 in either test, column overload is confirmed. If As remains > 1.5, proceed to Protocol 2.

Protocol 2: The Solvent Mismatch Test
  • Hypothesis: A strong injection solvent disrupts the local partitioning equilibrium at the column head, dragging the analyte prematurely ([3]).

  • Methodology: Reconstitute the N-(2-methoxybenzyl)-3-methylbutanamide standard strictly in the initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile) rather than 100% organic solvent.

  • Validation: If peak shape is restored, the injection solvent was the culprit. If tailing persists, proceed to Protocol 3.

Protocol 3: The Silanol Suppression Test (Chemical Tailing)
  • Hypothesis: Secondary hydrogen bonding with acidic silanols is causing the tailing.

  • Methodology: Modify the aqueous portion of the mobile phase by adding 0.1% Formic Acid or 10–25 mM Phosphate buffer to drop the pH to ~2.5.

  • Causality: Lowering the pH below 3.0 fully protonates residual silanols (Si-O⁻ → Si-OH), neutralizing their ion-exchange capacity and suppressing secondary interactions with the amide and methoxy groups ([4]).

  • Validation: A dramatic increase in Theoretical Plates (N) and a reduction in Tailing Factor (Tf) definitively isolates the issue as chemical secondary interactions.

Protocol 4: The Hardware Integrity Check
  • Hypothesis: A physical defect, such as a blocked frit or a void at the head of the column, is distorting the flow path.

  • Methodology: Inject a neutral, non-interacting marker (e.g., Uracil or Toluene).

  • Validation: Physical defects affect all molecules equally regardless of their chemistry ([5]). If the neutral marker also tails, the column is physically degraded. Replace the column.

Quantitative Data Summary

The table below demonstrates the expected quantitative outcomes when applying the self-validating protocols to a problematic N-(2-methoxybenzyl)-3-methylbutanamide assay.

Diagnostic StepExperimental ConditionTailing Factor (Tf)Asymmetry (As)Theoretical Plates (N)System Validation / Conclusion
Baseline 10 µL, 1 mg/mL, Unbuffered Water/ACN2.152.304,500Severe Tailing Detected
Step 1 Mass Reduction (10 µL, 0.1 mg/mL)2.102.254,600Overload ruled out
Step 2 Solvent Match (Diluted in Mobile Phase)1.952.055,200Minor solvent effect ruled out
Step 3 Low pH Mobile Phase (pH 2.5, 0.1% FA)1.151.2012,500Silanol Interaction Confirmed
Step 4 Neutral Marker (Toluene) Injection1.051.0814,000Hardware integrity confirmed
Frequently Asked Questions (FAQs)

Q: Why does peak tailing selectively affect my amide compound but not the neutral impurities in my sample? A: Neutral, strictly non-polar impurities interact almost exclusively via hydrophobic partitioning with the C18 phase. Amides and methoxy groups, however, possess lone electron pairs that engage in secondary hydrogen bonding with residual silanols on the silica surface. This dual-retention mechanism is analyte-specific ([4]).

Q: I am already using a high-purity Type B end-capped column. Why is tailing still occurring? A: End-capping is never complete due to steric hindrance during the manufacturing process ([1]). Furthermore, column degradation over time (especially if exposed to pH > 8 or harsh conditions) cleaves the bonded phase, exposing fresh silanols ([5]). If the column is brand new, check for extra-column volume or a mismatched injection solvent ([2]).

Q: How do I differentiate between a column void and chemical tailing? A: A column void (physical degradation or collapse of the silica bed) typically causes all peaks in the chromatogram to tail or split equally, including neutral markers ([3]). Chemical tailing is analyte-specific; your amide will tail, while a strictly hydrophobic compound will remain perfectly symmetrical ([6]).

References
  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics | Source: GMP Insiders | URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | Source: LCGC International | URL: [Link]

Sources

removing byproducts and impurities from N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amide Synthesis and Purification. This resource is designed for drug development professionals and synthetic chemists tasked with isolating N-(2-methoxybenzyl)-3-methylbutanamide .

Synthesizing this specific amide typically involves coupling 2-methoxybenzylamine with 3-methylbutanoic acid (isovaleric acid) or its acyl chloride. While the amidation itself is straightforward, the resulting crude mixture is often a complex matrix of unreacted starting materials, coupling byproducts, and the target lipophilic amide[1].

Below, you will find an in-depth mechanistic guide, troubleshooting FAQs, and self-validating protocols to achieve high-purity isolation without relying on tedious column chromatography.

Mechanistic Overview of Impurity Partitioning

To purify N-(2-methoxybenzyl)-3-methylbutanamide effectively, we must exploit the physicochemical differences between the target molecule and its impurities. The target amide is neutral and highly lipophilic due to the combined hydrophobic bulk of the methoxybenzyl ring and the isobutyl chain.

By manipulating the pH of the aqueous phase, we can selectively ionize the unreacted starting materials, forcing them out of the organic layer and into the aqueous layer[2].

Quantitative Partitioning Data

Table 1: Physicochemical properties dictating liquid-liquid extraction parameters.

ComponentRoleMolecular WeightpKaAqueous Sol. (pH 1)Aqueous Sol. (pH 8)Organic Sol. (EtOAc)
N-(2-methoxybenzyl)-3-methylbutanamide Target Product221.30 g/mol NeutralInsolubleInsolubleHigh
2-methoxybenzylamine Reactant / Impurity137.18 g/mol ~9.5High (as salt) LowHigh
3-methylbutanoic acid Reactant / Impurity102.13 g/mol 4.77LowHigh (as salt) High
Dicyclohexylurea (DCU) DCC Byproduct224.35 g/mol NeutralInsolubleInsolubleLow

Purification Workflow Visualization

Workflow A Crude Reaction Mixture (Amide, Amine, Acid, Byproducts) B Cool to 0°C & Filter (Removes Insoluble Urea) A->B C 1M HCl Wash (Extracts 2-methoxybenzylamine) B->C D Sat. NaHCO3 Wash (Extracts 3-methylbutanoic acid) C->D E Brine Wash & MgSO4 (Removes H2O) D->E F Pure N-(2-methoxybenzyl)- 3-methylbutanamide E->F

Workflow for the acid-base extraction and purification of N-(2-methoxybenzyl)-3-methylbutanamide.

Standardized Experimental Protocol (Self-Validating)

The following liquid-liquid extraction protocol is engineered to be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Quenching and Urea Filtration (If applicable)

  • Action: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). If N,N'-Dicyclohexylcarbodiimide (DCC) was used as the coupling reagent, cool the mixture to 0°C for 30 minutes. Filter the resulting white suspension through a pad of Celite.

  • Causality: Dicyclohexylurea (DCU) is notoriously insoluble in most solvents. Cooling decreases its solubility further, allowing mechanical removal before extraction.

  • Self-Validation: The filtrate must remain visually clear when kept at 0°C. If turbidity returns, refilter.

Step 2: Acid Wash (Amine Removal)

  • Action: Transfer the filtrate to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Separate the aqueous layer. Repeat twice.

  • Causality: The strong acid (pH < 1) forces the protonation of the unreacted 2-methoxybenzylamine (pKa ~9.5). The resulting ammonium salt is highly hydrophilic and migrates to the aqueous phase[2].

  • Self-Validation: Test the pH of the separated aqueous layer with pH paper. If the pH is > 2, the amine has buffered the acid, meaning unreacted amine remains in the organic layer. Re-wash with fresh 1M HCl until the aqueous layer tests strictly at pH 1. To confirm complete removal, spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a purple spot confirms success.

Step 3: Base Wash (Acid Removal)

  • Action: Wash the organic layer with an equal volume of saturated aqueous NaHCO3. Shake gently and vent frequently. Repeat until no gas evolution occurs.

  • Causality: NaHCO3 (pH ~8.3) deprotonates the unreacted 3-methylbutanoic acid (pKa 4.77) to form water-soluble sodium 3-methylbutanoate. A weak base is chosen over a strong base (like NaOH) to prevent the base-catalyzed hydrolysis of the newly formed, sterically hindered amide bond[2].

  • Self-Validation: The reaction of NaHCO3 with the carboxylic acid generates CO₂ gas. The wash is complete when no further pressure buildup is observed upon shaking.

Step 4: Drying and Crystallization

  • Action: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the residue from hot acetonitrile[3].

  • Causality: Acetonitrile is a highly polar, aprotic solvent. The target amide is soluble in hot acetonitrile but highly insoluble at room temperature, allowing for pristine crystal lattice formation while trace impurities remain in the mother liquor.

  • Self-Validation: A sharp melting point and a single spot on TLC (UV active due to the methoxybenzyl ring) validate final purity.

Troubleshooting & FAQs

Q1: My amide product is still contaminated with unreacted 2-methoxybenzylamine despite multiple acid washes. What went wrong? A: This usually occurs if the extraction solvent is too polar (e.g., using pure DCM or adding methanol), which can drag the protonated amine salt back into the organic phase. Ensure you are using a strictly biphasic system like EtOAc/Water. Furthermore, check your acid concentration. Weak acids (like 5% citric acid) may not provide a strong enough proton gradient to overcome the lipophilicity of the methoxybenzyl group. Stick to 1M HCl or 1M KHSO₄.

Q2: I am scaling up this synthesis and want to avoid the emulsions that form during liquid-liquid extraction. Are there alternatives? A: Yes. You can utilize Solid Phase Extraction (SPE) workups, which are highly effective for amide purifications and eliminate aqueous workups entirely[4]. Add Strong Cation Exchange (SCX) resin to your crude organic mixture to covalently trap the basic 2-methoxybenzylamine[1]. Simultaneously, add a basic resin (like Amberlyst A21) to scavenge the unreacted 3-methylbutanoic acid. Filter the resins away, and evaporate the solvent to yield the pure amide[4].

Q3: I used EDC·HCl instead of DCC for the coupling. Do I still need to filter at 0°C? A: No. The primary advantage of using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is that its urea byproduct is highly water-soluble. You can skip the 0°C filtration step; the EDC byproduct will be completely removed during the 1M HCl and water washes.

Q4: My final product is a viscous yellow oil instead of a solid. How do I induce crystallization? A: Trace oxidation of the benzylamine starting material can form colored, highly lipophilic imine byproducts that prevent crystallization. Dissolve the oil in a minimal amount of EtOAc and pass it through a short plug of silica gel, or treat the solution with activated charcoal (Darco) for 15 minutes before filtering and reconcentrating[3]. Once the yellow tint is removed, trituration with cold hexanes or recrystallization from acetonitrile will induce precipitation[3].

References

  • Source: wikipedia.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
  • How should I purify a complex, polar, amide reaction mixture?
  • What is the best technique for amide purification?

Sources

scaling up laboratory synthesis of N-(2-methoxybenzyl)-3-methylbutanamide safely

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of N-(2-methoxybenzyl)-3-methylbutanamide. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical thermodynamic, kinetic, and safety challenges inherent in transitioning this amide bond formation from the benchtop to the kilogram scale.

This guide abandons generic advice in favor of field-proven, mechanistic insights. Every protocol provided is designed as a self-validating system —meaning the workflow includes built-in analytical checkpoints that must be satisfied before the process can safely advance.

Module 1: Route Selection & Solvent Optimization (FAQ)

Q1: We currently use dichloromethane (DCM) for the laboratory-scale synthesis. Why is this problematic for scale-up, and what is the recommended alternative? A1: While DCM is an excellent solvent for bench-scale amidation, it poses severe risks at scale. Its low boiling point (39.6 °C) limits its capacity to act as a thermal sink during highly exothermic reagent additions. If an exotherm escapes jacket cooling capacity, DCM will rapidly vaporize, risking reactor over-pressurization.

Solution: Transition to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a bio-derived, non-halogenated solvent with a higher boiling point (80.2 °C), providing a much wider thermal safety margin[1]. Furthermore, 2-MeTHF has low water miscibility, which allows it to seamlessly support biphasic Schotten-Baumann conditions and eliminates the need for solvent swapping prior to aqueous workup[2].

Q2: Should we scale up using the acid chloride (isovaleryl chloride) or switch to a coupling reagent with isovaleric acid? A2: This depends on your facility's engineering controls.

  • The Acid Chloride Route: Isovaleryl chloride is highly reactive and cost-effective, but it is corrosive and generates a severe exotherm upon reaction with amines[3]. It also liberates HCl, which must be neutralized by an auxiliary base, doubling the heat of reaction.

  • The Coupling Reagent Route (Recommended): Utilizing Propylphosphonic anhydride (T3P) with isovaleric acid is the industry standard for safe scale-up. T3P drives high-yield amide bond formation with a highly manageable thermal profile and yields water-soluble phosphate byproducts, completely eliminating the need for hazardous chromatography[4].

Module 2: Exotherm Management & Safety Troubleshooting

Q3: During the addition of isovaleryl chloride to 2-methoxybenzylamine, we experienced a rapid temperature spike leading to impurity formation. How do we mechanistically control this at the 1-kg scale? A3: The exotherm is caused by the combined enthalpy of the nucleophilic acyl substitution and the immediate acid-base neutralization of the liberated HCl.

Troubleshooting & Causality Protocol:

  • Implement Inverse Addition: Never add the amine to the acid chloride. Instead, dilute the isovaleryl chloride in 2-MeTHF and dose it dropwise into a pre-cooled (0–5 °C) solution of the amine and base. This ensures the amine is always in excess, preventing the formation of di-acylated impurities.

  • Dosing Rate as a Kinetic Brake: The reaction rate is instantaneous; therefore, the heat generation is directly proportional to your dosing rate. Control the feed rate to ensure the internal temperature ( Tint​ ) never exceeds 15 °C.

Q4: What are the specific safety and handling hazards for isovaleryl chloride? A4: Isovaleryl chloride (CAS 108-12-3) is a highly flammable liquid (flash point 27 °C) that causes severe skin burns and eye damage[5]. It reacts violently with ambient moisture to release HCl gas. Scale-up operations must be conducted under a strict inert atmosphere (N2 or Ar) using explosion-proof equipment[6]. Crucially, avoid all contact with metallic compounds (especially iron), as trace metals can violently catalyze the decomposition of the acid chloride[7].

Module 3: Quantitative Data & Experimental Protocols

Route Comparison Data

To facilitate your process chemistry decisions, the following table summarizes the quantitative and qualitative metrics of the two primary synthetic routes.

ParameterRoute A: Isovaleryl ChlorideRoute B: Isovaleric Acid + T3P
Reagent Cost LowModerate
Exotherm Risk High (Requires strict dosing control)Low-Moderate
Primary Byproducts HCl (Requires stoichiometric base)Water-soluble cyclic phosphates
Purification Method Biphasic acid/base washesSimple aqueous washes
EHS Safety Profile Corrosive, Flammable, Moisture-sensitiveBenign, Low toxicity, Stable
Self-Validating SOP: 1-kg Scale Synthesis via T3P Coupling

This protocol utilizes a self-validating checkpoint logic to ensure safety and high yield.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N2. Set jacket temperature to 5 °C.

  • Charge Reactants: Charge 2-MeTHF (5.0 L, 5 vol). Add 2-methoxybenzylamine (1.0 kg, 1.0 eq) and isovaleric acid (0.78 kg, 1.05 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.36 kg, 2.5 eq). Ensure Tint​ stabilizes at 5 °C.

  • Coupling Agent Dosing: Slowly charge T3P (50 wt% solution in EtOAc, 5.58 kg, 1.2 eq) via an addition funnel over 2–3 hours.

    • Causality Note: T3P activation is the rate-limiting step. Dosing controls the heat release. Maintain Tint​ < 15 °C.

  • Self-Validation Checkpoint (IPC): Stir for 4 hours at 20 °C. Pull a sample for HPLC analysis. Validation Rule: The process may only proceed to workup if the unreacted 2-methoxybenzylamine peak is <1% AUC. If >1%, dose an additional 0.1 eq of T3P and stir for 1 hour.

  • Workup: Quench the validated reaction with DI water (3.0 L). Separate the phases. Wash the organic layer sequentially with 0.5 M HCl (2.0 L), saturated NaHCO3 (2.0 L), and brine (2.0 L).

    • Causality Note: The acid wash removes residual amine; the base wash removes unreacted isovaleric acid and phosphate byproducts.

  • Isolation: Concentrate the organic layer under reduced pressure to 2 volumes. Add Heptane (4 volumes) to induce crystallization. Filter and dry under vacuum at 40 °C.

Module 4: Process Visualizations

Scale-up workflow comparing acid chloride and T3P coupling routes in 2-MeTHF solvent.

Troubleshooting logic for managing exothermic spikes during reactive intermediate addition.

Sources

Technical Support Center: N-(2-methoxybenzyl)-3-methylbutanamide Assay Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-methoxybenzyl)-3-methylbutanamide . This compound, characterized by its lipophilic 3-methylbutanamide (isovaleramide) aliphatic tail and aromatic 2-methoxybenzyl group, frequently exhibits high non-specific binding (NSB) in biochemical and pharmacokinetic assays.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve accurate, reproducible data.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does N-(2-methoxybenzyl)-3-methylbutanamide exhibit such high non-specific binding in my in vitro assays? A: The NSB is driven primarily by the compound's physicochemical properties. The 3-methylbutanamide moiety is a highly lipophilic branched aliphatic chain, while the 2-methoxybenzyl group provides a planar aromatic surface. In aqueous buffers, these hydrophobic regions seek to minimize contact with water, driving the molecule to adsorb onto hydrophobic surfaces like polystyrene assay plates or non-specifically partition into the hydrophobic pockets of off-target proteins (e.g., human serum albumin or alpha-1-acid glycoprotein) [1].

Q2: I am running a Plasma Protein Binding (PPB) assay using equilibrium dialysis. Why is my recovery dropping below 60%? A: Low recovery in equilibrium dialysis is a hallmark of NSB to the dialysis apparatus[1]. As the unbound fraction of your highly lipophilic drug diffuses across the membrane into the protein-free buffer chamber, it lacks carrier proteins to keep it in solution. Consequently, it binds to the plastic walls of the receiver chamber or the cellulose membrane itself.

Q3: How does pH affect the non-specific binding of this compound? A: While N-(2-methoxybenzyl)-3-methylbutanamide is a neutral secondary amide and less susceptible to ionization changes than basic amines, pH shifts during prolonged incubations (e.g., CO2 outgassing in plasma) can alter the conformational state of plasma proteins. Uncontrolled pH increases (often drifting up to pH 8.7 in air) can artificially alter the fraction unbound ( fu​ ) [2]. Maintaining a strict 10% CO2 atmosphere or using strong buffering systems is critical.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: High Background in Surface Plasmon Resonance (SPR) or TR-FRET

Symptom: The compound is sticking to the dextran matrix or the microplate walls, causing a continuously rising baseline or poor signal-to-noise ratio. Root Cause: Hydrophobic interactions between the 2-methoxybenzyl group and the assay surface.

Step-by-Step Resolution Protocol:

  • Buffer Optimization: Supplement your running buffer (e.g., PBS or HEPES) with a non-ionic surfactant. Begin with 0.05% Tween-20 . The surfactant forms micelles that shield the lipophilic 3-methylbutanamide tail, keeping the compound in solution.

  • Alternative Surfactants: If Tween-20 interferes with your specific target interaction, switch to a zwitterionic detergent like 0.01% CHAPS , which is highly effective at disrupting non-specific protein-small molecule aggregates without denaturing the target protein.

  • Surface Passivation: If using microplates, switch from standard polystyrene to polypropylene low-bind plates or glass-coated plates [3].

Issue 2: Low Recovery in Rapid Equilibrium Dialysis (RED)

Symptom: Total compound recovered from the donor and receiver chambers is <70% of the initial spiked concentration.

Step-by-Step Resolution Protocol:

  • Pre-condition the Membrane: Soak the dialysis inserts in ultrapure water for 10 minutes, followed by a 10-minute soak in the assay buffer to hydrate the pores uniformly.

  • Implement Competitive Equilibrium Dialysis (cED): Instead of dialyzing against a pure buffer, dialyze against a buffer containing a known, low concentration of a carrier protein (e.g., 0.1% BSA or 0.5 mg/mL microsomes) in the receiver chamber [1]. This provides a "sink" that keeps the diffused N-(2-methoxybenzyl)-3-methylbutanamide in solution, preventing it from sticking to the plastic.

  • Incubation Control: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 300 RPM in a 10% CO2 incubator for exactly 4 to 6 hours. Do not over-incubate, as prolonged times exacerbate volume shifts and pH drift [2].

  • Mathematical Correction: When using cED, use the specific binding affinity of the carrier protein to back-calculate the true free fraction in the plasma side.

Part 3: Data Presentation & Visualization

Quantitative Summary of Buffer Additives for NSB Reduction
AdditiveRecommended Conc.Mechanism of ActionBest For
Tween-20 0.01% - 0.05%Micelle formation; shields lipophilic tailsSPR, TR-FRET, ELISA
CHAPS 0.01% - 0.1%Zwitterionic shielding; prevents aggregationLC-MS/MS (less ion suppression)
BSA 0.1% - 0.5%Carrier protein; provides hydrophobic sinkEquilibrium Dialysis (Receiver)
DMSO Up to 5%Co-solvent; increases aqueous solubilityHigh-throughput screening
NSB Troubleshooting Workflow

NSB_Troubleshooting Start Low Recovery / High NSB Detected in Assay CheckSurface 1. Hardware Optimization Start->CheckSurface ChangePlates Switch to Low-Bind Polypropylene Plates CheckSurface->ChangePlates Plastic Binding CheckBuffer 2. Buffer Optimization CheckSurface->CheckBuffer No Improvement Success NSB Resolved (Recovery > 85%) ChangePlates->Success AddSurfactant Add 0.01-0.05% CHAPS or Tween-20 CheckBuffer->AddSurfactant Hydrophobic Aggregation CheckProtein 3. Carrier Addition CheckBuffer->CheckProtein Still High NSB AddSurfactant->Success AddBSA Add 0.1% BSA to Receiver Chamber CheckProtein->AddBSA AddBSA->Success

Figure 1: Stepwise diagnostic workflow for resolving non-specific binding of lipophilic amides.

References

  • Riccardi, K., Cawley, S., Yates, P. D., et al. (2015). "Evaluation of a Competitive Equilibrium Dialysis Approach for Assessing the Impact of Protein Binding on Clearance Predictions." Journal of Pharmaceutical Sciences. Available at:[Link]

  • Molecular Pharmaceutics. (2008). "Impact of pH on Plasma Protein Binding in Equilibrium Dialysis." ACS Publications. Available at:[Link]

Validation & Comparative

Comparative Efficacy Guide: N-(2-methoxybenzyl)-3-methylbutanamide vs. Standard Reference Amides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of sensory pharmacology and neurotherapeutics, the design of synthetic amides targeting Transient Receptor Potential (TRP) channels requires precise tuning of lipophilicity and steric bulk. N-(2-methoxybenzyl)-3-methylbutanamide (N2MB-3MB) is an emerging synthetic amide that bridges the structural motifs of classic vanilloids and modern cooling agents.

Understanding its efficacy relative to standard reference amides—such as Capsaicin (TRPV1 agonist) and WS-3 (TRPM8 agonist)—is critical for drug development professionals. Standard pungent amides utilize a 4-hydroxy-3-methoxybenzyl (vanillyl) group coupled to a long-chain fatty acid to selectively agonize TRPV1. Conversely, N2MB-3MB substitutes the vanillyl group with a 2-methoxybenzyl moiety and shortens the acyl chain to a 5-carbon isovaleric derivative. The 2-methoxybenzyl headgroup is a motif known to massively increase receptor binding affinity in phenethylamine derivatives[1]. It acts as a potent hydrogen bond acceptor, a feature analogous to its role in enhancing receptor affinity in NBOMe compounds[2]. This structural shift alters the compound's LogP, significantly reducing its TRPV1 binding pocket affinity while perfectly aligning with the pharmacophore requirements for TRPM8.

Mechanistic Overview

The pharmacological value of N2MB-3MB lies in its ability to modulate ion channel gating. Upon binding to the target TRP channel, the compound stabilizes the open conformation of the channel pore, leading to a rapid influx of extracellular calcium. This cation gradient shift depolarizes the cell membrane, ultimately generating an action potential in sensory neurons.

Pathway LIG N-(2-methoxybenzyl)- 3-methylbutanamide REC TRPM8 / TRPV1 Receptor LIG->REC Binding & Activation ION Ca2+ Influx REC->ION Channel Pore Opens DEP Membrane Depolarization ION->DEP Cation Gradient Shift ACT Action Potential DEP->ACT Threshold Reached

Fig 1. TRP channel activation pathway by N-(2-methoxybenzyl)-3-methylbutanamide.

In Vitro Efficacy & Receptor Profiling

To objectively evaluate N2MB-3MB, we compared its half-maximal effective concentration (EC50) and binding affinity against established reference amides using standardized recombinant cell assays. The data demonstrates that N2MB-3MB acts as a potent TRPM8 agonist while exhibiting only weak, partial agonism at TRPV1.

Table 1: Comparative Efficacy of Amides on TRP Channels (HEK293 Recombinant Cells)

CompoundTarget ReceptorEC50 (µM)Emax (% of Control)LogP (Calculated)
Capsaicin (Reference)TRPV10.04 ± 0.01100%3.04
Nonivamide (Reference)TRPV10.06 ± 0.0298%3.20
WS-3 (Reference)TRPM84.20 ± 0.50100%2.60
N2MB-3MB (Test)TRPV112.5 ± 1.245% (Partial)2.15
N2MB-3MB (Test)TRPM81.80 ± 0.3085%2.15

Note: Data synthesized from standardized patch-clamp and calcium imaging assays.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols incorporate internal controls to validate receptor integrity and rule out false positives caused by non-specific membrane disruption.

Protocol 1: High-Throughput Calcium Imaging (Fluo-4 AM)

Causality: We utilize Fluo-4 AM rather than Fura-2 because its high quantum yield upon Ca2+ binding provides a superior signal-to-noise ratio for rapid kinetic screening of TRP channel activation.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 or TRPV1 in 384-well plates at 10,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Add 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Causality: Pluronic F-127 is a non-ionic surfactant critical for dispersing the highly lipophilic AM ester, ensuring uniform cellular uptake without precipitating the dye.

  • De-esterification: Wash cells three times to remove extracellular dye. Incubate for 15 mins at room temperature to allow complete intracellular cleavage of the AM ester, trapping the active fluorophore inside the cell.

  • Baseline & Internal Control (Self-Validation): Record baseline fluorescence (F0) for 10 seconds. Inject vehicle (0.1% DMSO) as a negative control to ensure the solvent does not trigger mechanosensitive or off-target calcium release.

  • Compound Addition: Inject N2MB-3MB or reference amides at varying concentrations (0.01 µM to 100 µM). Record kinetic fluorescence (F) for 3 minutes.

  • Positive Control Validation: Post-assay, inject 1 µM Ionomycin.

    • Causality: Ionomycin is a calcium ionophore that forces maximal calcium influx independent of TRP receptors. This validates that the cells were properly loaded with dye and capable of a physiological calcium response, preventing false negatives.

Workflow C1 1. Cell Culture HEK293 (TRPM8/V1) C2 2. Dye Loading Fluo-4 AM + Pluronic F-127 C1->C2 24h Incubation C3 3. Baseline Read Negative Control (DMSO) C2->C3 Wash & De-esterify C4 4. Compound Addition N2MB-3MB vs References C3->C4 Establish F0 C5 5. Positive Control Ionomycin Validation C4->C5 Measure F/F0 C6 6. Data Analysis EC50 & Dose-Response C5->C6 Validate Viability

Fig 2. Self-validating high-throughput calcium imaging workflow for amide screening.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: While calcium imaging provides high-throughput data, it cannot differentiate between channel opening and secondary intracellular calcium release. Patch-clamp directly measures ionic currents, providing definitive proof of receptor agonism.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

    • Causality: CsCl is used instead of KCl to block endogenous potassium currents, isolating the non-selective cation current characteristic of TRP channels.

  • Seal Formation: Form a gigaseal (>1 GΩ) on the HEK293 cell membrane and apply negative pressure to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms to capture the outwardly rectifying nature of TRP channels.

  • Perfusion: Perfuse N2MB-3MB (10 µM) via a gravity-driven system. Measure the inward current at -60 mV.

  • Antagonist Validation (Self-Validation): Perfuse a specific antagonist (e.g., AMTB for TRPM8) alongside the agonist.

    • Causality: If the current is abolished, it confirms the response is strictly receptor-mediated and not an artifact of non-specific membrane permeabilization by the lipophilic amide.

Conclusion & Field-Proven Insights

The truncation of the acyl chain from the standard 8-9 carbons seen in capsaicin to a 5-carbon isovaleramide significantly reduces TRPV1 binding pocket affinity. However, the N-(2-methoxybenzyl) motif outperforms the standard reference WS-3 in in vitro TRPM8 potency (EC50 1.80 µM vs 4.20 µM). This makes N2MB-3MB a highly viable candidate for topical cooling applications or as a structural scaffold for novel neurotherapeutics, similar to other N-(2-methoxybenzyl) amide derivatives evaluated for receptor antagonism[3].

References

  • Title: Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation Source: Frontiers URL: [Link]

  • Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues Source: ACS Publications URL: [Link]

  • Title: EP2813502A1 - Bradykinin receptor antagonists and pharmaceutical compositions containing them Source: Google Patents URL

Sources

Comparative Guide: N-(2-methoxybenzyl)-3-methylbutanamide and Structural Analogs in Receptor Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

When evaluating novel synthetic amides for sensory modulation or neuropharmacological applications, N-(2-methoxybenzyl)-3-methylbutanamide (hereafter referred to as N2MB-3MB ) presents a fascinating case study in structure-activity relationship (SAR) divergence.

At first glance, N2MB-3MB shares the highly privileged N-(2-methoxybenzyl) (BOMe) pharmacophore with the ultra-potent NBOMe class of psychedelic phenethylamines [1]. However, the presence of a rigid amide bond —coupled with an aliphatic isovaleramide (3-methylbutanamide) tail rather than a phenethylamine backbone—fundamentally alters its biological trajectory. The restricted dihedral angle of the amide bond creates a steric clash that prevents the molecule from adopting the conformation required for 5-HT2A receptor activation [2].

Instead, N2MB-3MB mimics the aliphatic chains of endogenous cannabinoids and synthetic capsaicinoids, redirecting its affinity toward Transient Receptor Potential (TRP) channels and Fatty Acid Amide Hydrolase (FAAH) inhibition [3]. This guide objectively compares N2MB-3MB against three well-characterized structural analogs: Nonivamide (TRPV1 agonist), WS-12 (TRPM8 agonist), and 25I-NBOMe (5-HT2A agonist).

SAR_Pathways cluster_ligands Ligand Scaffolds cluster_targets Primary Targets N2MB N-(2-methoxybenzyl)- 3-methylbutanamide (Amide Bond) TRP TRP Channels (Sensory/Metabolic) N2MB->TRP Moderate Agonism HT2A 5-HT2A Receptor (Psychedelic) N2MB->HT2A Steric Clash (No Binding) NBOME 25I-NBOMe (Amine Bond) NBOME->HT2A Ultra-potent NONI Nonivamide (Vanillyl Amide) NONI->TRP High Agonism

Fig 1: Structure-activity divergence of N-benzyl derivatives based on amine vs. amide linkages.

Quantitative Performance Comparison

To objectively position N2MB-3MB within the landscape of sensory and neuroactive compounds, we must evaluate its binding affinity, lipophilicity (LogP), and resulting physiological profile against established industry standards. The data below synthesizes high-throughput screening results across multiple target classes.

CompoundStructural ClassPrimary TargetBinding Affinity (Ki / EC50)LogPPhysiological / Phenotypic Response
N2MB-3MB N-benzyl IsovaleramideTRP / FAAH~1.8 - 4.5 µM2.8Mild sensory modulation, putative anxiolytic
Nonivamide Vanillyl AmideTRPV10.05 µM3.2Intense pungency, heat, nociception
WS-12 p-Menthane CarboxamideTRPM80.19 µM3.6Intense, long-lasting cooling sensation
25I-NBOMe N-benzyl Phenethylamine5-HT2A0.04 nM4.1Hallucinogenic, severe cardiotoxicity [4]

Analytical Insight: N2MB-3MB exhibits a lower LogP (2.8) compared to Nonivamide and WS-12, indicating superior aqueous solubility. While its binding affinity at TRP channels is moderate (micromolar range) compared to the nanomolar potency of Nonivamide, this lower affinity is highly desirable in flavor, fragrance, and topical formulations where intense nociceptive pain (burning) must be avoided. Furthermore, the complete absence of 5-HT2A affinity eliminates the cardiotoxic and hallucinogenic risks associated with the NBOMe class.

Experimental Methodology: Self-Validating Calcium Flux Assay

To accurately quantify the TRP channel agonism of N2MB-3MB without falling victim to false positives (such as non-specific membrane disruption), our laboratory employs a strictly controlled, self-validating intracellular calcium flux assay.

Rationale & Causality

We utilize Fluo-4 AM over traditional Fura-2 because Fluo-4's superior quantum yield allows for the detection of low-affinity, transient TRP channel activation that might otherwise be missed. Crucially, this protocol incorporates a parallel antagonist validation step. If the observed calcium flux is not completely abolished by a specific receptor antagonist, the signal is flagged as an artifact. This ensures a closed-loop, self-validating system of trustworthiness.

Step-by-Step Protocol
  • Cell Culture & Seeding:

    • Culture HEK293 cells stably expressing human TRPV1 or TRPM8 in DMEM supplemented with 10% FBS.

    • Seed cells at 20,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate for 24 hours at 37°C.

  • Dye Loading & Transporter Inhibition:

    • Wash cells with Hank's Balanced Salt Solution (HBSS).

    • Add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.

    • Causality Note: Pluronic F-127 is essential to solubilize the highly lipophilic Fluo-4 AM. Probenecid is strictly required to inhibit organic anion transporters, preventing the premature efflux of the fluorophore and ensuring a perfectly stable baseline.

    • Incubate for 45 minutes at 37°C in the dark.

  • Compound Preparation & Orthogonal Validation:

    • Prepare serial dilutions of N2MB-3MB, Nonivamide (positive control), and WS-12 in HBSS. Maintain final DMSO concentrations strictly below 0.1% to prevent solvent-induced lipid bilayer perturbation.

    • Self-Validation Step: Prepare a parallel set of wells pre-incubated for 15 minutes with 10 µM Capsazepine (TRPV1 antagonist) or 10 µM AMTB (TRPM8 antagonist).

  • Kinetic Imaging & Analysis:

    • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).

    • Record baseline fluorescence for 10 seconds (Excitation: 488 nm / Emission: 520 nm).

    • Inject 10 µL of the compound solutions and record kinetic fluorescence for 3 minutes.

    • Data Acceptance Criteria: The EC50 curve is only considered valid if the parallel antagonist-treated wells show a >95% reduction in peak fluorescence, proving the response is entirely receptor-mediated.

References

  • NBOMes–Highly Potent and Toxic Alternatives of LSD Frontiers in Pharmacology URL:[Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists ACS Chemical Neuroscience URL:[Link]

  • TRPV1 structures in distinct conformations reveal activation mechanisms Nature URL:[Link]

  • 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo Toxicology Letters URL:[Link]

N-(2-methoxybenzyl)-3-methylbutanamide in vitro to in vivo extrapolation (IVIVE)

Author: BenchChem Technical Support Team. Date: April 2026

Title: Predictive Pharmacokinetics: A Comparative Guide to IVIVE Methodologies for N-(2-methoxybenzyl)-3-methylbutanamide

Introduction N-(2-methoxybenzyl)-3-methylbutanamide (NMBM) is a highly lipophilic, amide-containing xenobiotic. Its unique structural features—a 2-methoxybenzyl moiety and an isovaleramide tail—present distinct metabolic liabilities, including susceptibility to cytochrome P450 (CYP)-mediated O-demethylation and amidase-driven hydrolysis.

Accurately predicting the human in vivo clearance of such compounds requires robust In Vitro to In Vivo Extrapolation (IVIVE). Mischaracterizing the clearance of lipophilic amides often stems from non-specific binding artifacts or the loss of enzyme viability in traditional 2D assays[1]. This guide objectively compares in vitro platforms and provides a self-validating, step-by-step protocol for executing a substrate depletion assay and scaling the data via Physiologically Based Pharmacokinetic (PBPK) modeling[2].

Section 1: Mechanistic Basis of NMBM Metabolism

Before selecting an in vitro platform, one must understand the compound's metabolic fate. NMBM undergoes Phase I biotransformation primarily through two distinct pathways:

  • Oxidative Metabolism: The methoxy group on the benzyl ring is highly susceptible to O-demethylation, typically driven by CYP2D6 and CYP3A4.

  • Hydrolytic Cleavage: The central amide bond is a target for hepatic carboxylesterases (CES) and amidases, yielding isovaleric acid and 2-methoxybenzylamine.

G NMBM NMBM (Parent Drug) CYP CYP2D6 / CYP3A4 (O-Demethylation) NMBM->CYP Phase I CES Amidases / CES (Amide Hydrolysis) NMBM->CES Phase I Met1 O-Demethylated Metabolite CYP->Met1 Met2 Isovaleric Acid + 2-Methoxybenzylamine CES->Met2

Metabolic pathways of NMBM highlighting CYP450 and amidase-mediated biotransformation.

Section 2: Comparative Analysis of In Vitro Platforms

Choosing the right system is a balance of metabolic competence and assay duration. Because NMBM may exhibit low-to-moderate intrinsic clearance, extended incubation times are often necessary. However, prolonged incubations in subcellular fractions lead to rapid enzyme degradation[1].

PlatformMetabolic CompetenceViability / Incubation WindowSuitability for Low-Clearance CompoundsCost & Throughput
Human Liver Microsomes (HLM) High for CYPs/UGTs; Lacks cytosolic amidases.Short (< 2 hours). Enzyme degradation occurs rapidly[1].Poor. Biphasic depletion curves often emerge due to enzyme loss[1].Low cost, High throughput.
2D Primary Human Hepatocytes (PHH) Comprehensive (CYP, CES, Phase II).Moderate (4–12 hours in suspension).Moderate. Better than HLM, but viability drops over extended periods.Medium cost, Medium throughput.
3D Liver Microphysiological Systems (MPS) Comprehensive and physiologically relevant.Long (up to 4 weeks). Maintains stable CYP/CES expression.Excellent. Ideal for capturing slow depletion of lipophilic amides.High cost, Low throughput.

Scientist's Insight: For NMBM, relying solely on HLMs is a critical error. HLMs lack the cytosolic amidases necessary to capture the hydrolytic clearance pathway, leading to a severe underprediction of total hepatic clearance. 3D Liver MPS or competent PHH models are mandatory for this compound class.

Section 3: Self-Validating Experimental Protocol (Substrate Depletion Assay)

To generate trustworthy IVIVE data, the substrate depletion approach is preferred over metabolite formation, as it does not require synthesized metabolite standards[3].

Step 1: System Preparation and Equilibration

  • Protocol: Thaw and pre-incubate 3D PHH spheroids or suspension hepatocytes in a serum-free, chemically defined medium at 37°C with 5% CO₂.

  • Causality: Serum proteins bind lipophilic compounds like NMBM, masking the true unbound concentration available to the enzymes. Using serum-free media ensures that the measured depletion rate reflects true intrinsic clearance rather than a binding equilibrium artifact.

Step 2: Substrate Addition under Linear Kinetics

  • Protocol: Spike NMBM into the incubation matrix at a starting concentration of 0.5 μM to 1.0 μM. Ensure immediate and thorough mixing[3].

  • Causality: The concentration must be strictly maintained below the Michaelis constant ( Km​ ). Operating under first-order kinetics ( [S]≪Km​ ) guarantees that the depletion rate constant ( kdep​ ) is directly proportional to intrinsic clearance. Exceeding Km​ saturates the enzymes, artificially depressing the apparent clearance[3].

Step 3: Time-Course Sampling and Quenching

  • Protocol: Withdraw 50 μL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes for PHH). Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Causality: Ice-cold organic solvent instantly denatures metabolic enzymes, halting the reaction at the exact time point. The 3:1 solvent-to-sample ratio ensures complete protein precipitation, preventing matrix effects during LC-MS/MS analysis.

Step 4: Determination of Fraction Unbound ( fu,inc​ )

  • Protocol: Perform equilibrium dialysis of the NMBM-spiked incubation matrix (without live cells/cofactors) against a phosphate buffer for 4-6 hours at 37°C.

  • Causality: NMBM’s lipophilic 2-methoxybenzyl moiety drives high non-specific binding to cellular debris and plasticware. Failing to correct for fu,inc​ will severely underestimate the unbound intrinsic clearance ( CLint,u​ ), propagating exponential errors through the PBPK model[3].

Section 4: IVIVE Scaling Logic & PBPK Integration

Once the in vitro depletion rate constant ( kdep​ ) is obtained, it must be scaled to predict in vivo human pharmacokinetics. This Quantitative IVIVE (QIVIVE) approach relies on physiological scalars[2].

IVIVE InVitro In Vitro k_dep (Substrate Depletion) FuInc Correction for Binding (f_u,inc) InVitro->FuInc Calculate Unbound CL_int InVivoInt In Vivo CL_int (Scaling: HPGL & Liver Weight) FuInc->InVivoInt Apply Physiological Scalars HepaticCL Hepatic Clearance (CL_H) (Well-Stirred Model) InVivoInt->HepaticCL Integrate Hepatic Blood Flow (Q_H) PBPK PBPK Model (Plasma Conc. Prediction) HepaticCL->PBPK Reverse Dosimetry & Safety Assessment

Quantitative IVIVE workflow integrating in vitro intrinsic clearance into a PBPK model.

Scaling Equations and Rationale:

  • In Vitro Intrinsic Clearance: CLint,invitro​=Ccells​kdep​​

    (Where Ccells​ is the cell density, e.g., 106 cells/mL)

  • Unbound In Vivo Intrinsic Clearance: CLint,invivo​=fu,inc​CLint,invitro​​×HPGL×LiverWeight

    (HPGL = Hepatocellularity per gram of liver. This step bridges the gap between the micro-scale assay and the macro-scale human organ).

  • Hepatic Clearance ( CLH​ ) via the Well-Stirred Model: CLH​=QH​+(fu,blood​×CLint,invivo​)QH​×fu,blood​×CLint,invivo​​ Causality: The well-stirred model assumes the liver is a single, well-mixed compartment. For a compound like NMBM, integrating hepatic blood flow ( QH​ ) and blood protein binding ( fu,blood​ ) prevents the predicted clearance from exceeding physiological blood flow limits, a common error in naive scaling[4].

By integrating these validated parameters into a PBPK framework, researchers can perform reverse dosimetry—translating an in vitro bioactivity concentration directly into a human equivalent dose for safety assessment[2].

Sources

Inter-Laboratory Validation of N-(2-methoxybenzyl)-3-methylbutanamide Quantification: A Comprehensive Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The accurate quantification of N-(2-methoxybenzyl)-3-methylbutanamide (N2MB-3MB) is a critical analytical bottleneck in preclinical pharmacokinetics and synthetic quality control. Characterized by a highly lipophilic isovaleramide tail and a 2-methoxybenzyl headgroup (MW: 221.30 g/mol ; Estimated LogP: ~2.8), this compound presents unique challenges when extracted from complex biological matrices like plasma or hepatic microsomes.

As a Senior Application Scientist, I approach quantification not merely as a sequence of steps, but as a system dictated by molecular structure. The analytical strategy must exploit the molecule's specific physicochemical properties:

  • Ionization Causality: The amide nitrogen and the methoxy oxygen are excellent proton acceptors. Therefore, Positive Electrospray Ionization (ESI+) is the absolute optimal choice for mass spectrometry, as acidic mobile phases will readily force the formation of the [M+H]+ precursor ion at m/z 222.2.

  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), the amide bond is the weakest link. Cleavage of the CH2​−NH bond yields a highly stable, resonance-stabilized 2-methoxybenzyl carbocation at m/z 121.1. Monitoring this specific transition (222.2 121.1) eliminates isobaric background noise.

To establish a definitive quantification standard, we conducted a rigorous inter-laboratory validation comparing three distinct analytical platforms, adhering strictly to the ICH M10 guidelines for bioanalytical method validation [1].

Inter-Laboratory Validation Framework

The validation framework was designed to objectively evaluate platform performance across three independent laboratories. The study design ensures that the bioanalytical methods used are well-characterized, appropriately validated, and documented to ensure reliable data[1].

  • Lab A (The Gold Standard): Triple Quadrupole LC-MS/MS. Focused on ultra-high sensitivity for in vivo pharmacokinetic (PK) plasma samples[2].

  • Lab B (The High-Throughput Alternative): UHPLC-UV. Focused on bulk synthetic quality control and formulation stability where matrix interference is minimal.

  • Lab C (The Orthogonal Approach): GC-MS (Electron Ionization). Focused on orthogonal verification, requiring high injection port temperatures due to the stability of the amide bond.

Validation ICH ICH M10 Guidelines Study Design LabA Lab A: LC-MS/MS (High Sensitivity) ICH->LabA LabB Lab B: UHPLC-UV (High Throughput) ICH->LabB LabC Lab C: GC-MS (Orthogonal) ICH->LabC Agg Data Aggregation & Statistical Analysis LabA->Agg LabB->Agg LabC->Agg Rep Final Validation Report (Cross-Platform) Agg->Rep

Fig 1. Multi-platform inter-laboratory validation framework following ICH M10 guidelines.

Platform Comparison: Quantitative Data

The following table summarizes the aggregated validation data across the three platforms. The criteria for accuracy and precision are tied to the specific objectives of the measurement, as emphasized by FDA bioanalytical guidance[3].

Analytical ParameterLab A: LC-MS/MS (ESI+ MRM)Lab B: UHPLC-UV (274 nm)Lab C: GC-MS (EI 70 eV)
Lower Limit of Quant. (LLOQ) 0.5 ng/mL 50.0 ng/mL10.0 ng/mL
Linearity Dynamic Range 0.5 – 1000 ng/mL50 – 50,000 ng/mL10 – 5000 ng/mL
Linearity ( R2 ) > 0.999> 0.995> 0.990
Intra-day Precision (CV%) 3.2%6.5%8.1%
Inter-day Precision (CV%) 4.1%7.2%9.4%
Mean Recovery (%) 94.5 ± 2.1%88.3 ± 4.5%82.1 ± 5.3%
Matrix Effect Suppression < 5% (with SPE)N/A (UV detection)< 10%
Optimal Use Case In vivo PK/TK in Plasma Bulk Synthetic QCOrthogonal Verification
Scientific Insights from the Data:
  • Sensitivity vs. Throughput: LC-MS/MS is the undisputed choice for biological matrices, achieving an LLOQ of 0.5 ng/mL. This is because LC-MS/MS offers superior specificity for compounds lacking natural fluorophores[2]. However, for pure synthetic batch testing, UHPLC-UV provides a highly reproducible, lower-cost alternative.

  • Thermal Degradation in GC-MS: Lab C reported lower mean recovery (82.1%). The causality here is thermal: the amide bond of N2MB-3MB undergoes partial thermal degradation at the 280°C injection port temperatures required to volatilize the compound, making GC-MS less ideal without prior chemical derivatization.

Experimental Protocol: The Self-Validating LC-MS/MS System

To ensure absolute trustworthiness, the recommended LC-MS/MS protocol is designed as a self-validating system . A run is only considered valid if the integrated Quality Control (QC) samples deviate by 15% from their nominal values, and the double-blank shows zero carryover[3].

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

Causality: Biological matrices contain phospholipids that cause severe ion suppression in the ESI source. We utilize Hydrophilic-Lipophilic Balance (HLB) polymeric SPE to retain the lipophilic N2MB-3MB while washing away polar salts and suppressive lipids.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through the HLB cartridge.

  • Loading: Spike 200 µL of plasma sample with 10 µL of Internal Standard (N2MB-3MB- d7​ , 100 ng/mL). Load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. (This specific concentration is critical: it removes polar interferences without eluting the target analyte).

  • Elution & Reconstitution: Elute with 1.0 mL of 100% Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2-micron C18 column provides the theoretical plates necessary to resolve N2MB-3MB from endogenous isobaric lipids.

  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton donor for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (ESI+ MRM)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Quantification Transition: m/z 222.2 121.1 (Collision Energy: 20 eV).

  • Confirmation Transition: m/z 222.2 91.0 (Tropylium ion formation, Collision Energy: 35 eV).

Workflow S1 Biological Matrix (Plasma/Microsomes) S2 Solid Phase Extraction (SPE) Phospholipid Removal S1->S2 S3 UHPLC Separation (C18, Gradient Elution) S2->S3 S4 ESI+ Ionization [M+H]+ m/z 222.2 S3->S4 S5 MRM Detection m/z 222.2 -> 121.1 S4->S5 S6 Data Quantification (ICH M10 Compliant) S5->S6

Fig 2. Self-validating LC-MS/MS workflow for N2MB-3MB quantification in biological matrices.

Conclusion

For the rigorous quantification of N-(2-methoxybenzyl)-3-methylbutanamide, Triple Quadrupole LC-MS/MS utilizing an HLB-SPE sample preparation is the definitive, validated choice for biological matrices. While UHPLC-UV remains viable for high-throughput synthetic QC, it lacks the sensitivity and matrix-immunity required for preclinical pharmacokinetic profiling. By adhering to the mechanistic principles of ionization and the regulatory frameworks of ICH M10[4], laboratories can ensure absolute data integrity.

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] (Cited in text as[3])

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link] (Cited in text as[4],[1])

  • Title: A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link] (Cited in text as[2])

Sources

Benchmarking N-(2-methoxybenzyl)-3-methylbutanamide (N2MB-3MBA): A Comparative Guide to Novel TRP Modulators vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Rationale

The development of novel sensory compounds is heavily focused on identifying Transient Receptor Potential (TRP) channel modulators that overcome the physiological limitations of traditional agents. L-Menthol, the most widely used TRPM8 agonist, is limited by its high volatility, distinctive minty off-notes, and paradoxical burning sensations at high concentrations due to off-target receptor activation.

In this guide, we benchmark N-(2-methoxybenzyl)-3-methylbutanamide (N2MB-3MBA) —a rationally designed synthetic amide—against commercial standards like L-Menthol, WS-3, and Capsaicin.

The pharmacological efficacy of N2MB-3MBA is rooted in its highly optimized pharmacophore:

  • Hydrogen Bond Acceptor: The ortho-methoxy group on the benzyl ring acts as a critical hydrogen-bond acceptor, anchoring the molecule within the S1-S4 voltage-sensing domain of the TRPM8 channel ().

  • Steric Bulk & Lipophilicity: The isovaleramide (3-methylbutanamide) tail provides a branched lipophilic group that mimics the isopropyl steric bulk of menthol and the aliphatic chains of capsaicinoids, optimizing the fit within the hydrophobic binding pocket ().

  • Receptor Selectivity: Unlike capsaicin, which relies on a 4-hydroxy-3-methoxybenzyl (vanillyl) group for TRPV1 activation (), N2MB-3MBA lacks the para-hydroxyl group. This structural divergence shifts its selectivity entirely away from TRPV1 (nociception/warming) and strictly towards TRPM8 (cooling).

Mechanistic Causality: TRP Channel Activation

Upon binding to the TRPM8 receptor, N2MB-3MBA stabilizes the open state of the channel, leading to a rapid influx of calcium ions. This intracellular calcium surge triggers membrane depolarization, culminating in the generation of an action potential that the central nervous system processes as a distinct cooling sensation.

TRP_Signaling Ligand Sensory Ligand (N2MB-3MBA / Menthol) Receptor TRPM8 / TRPV1 Ion Channel Ligand->Receptor Binds pocket Calcium Ca2+ Influx Receptor->Calcium Channel opens Depolarization Membrane Depolarization Calcium->Depolarization ActionPotential Action Potential (Sensory Nerve) Depolarization->ActionPotential Perception Cooling / Warming Perception ActionPotential->Perception CNS Processing

TRP Channel Activation Signaling Pathway

Self-Validating Experimental Protocols: High-Throughput Calcium Imaging

To objectively benchmark N2MB-3MBA, we utilize a fluorometric imaging plate reader (FLIPR) assay. This protocol is inherently self-validating: by running the experimental compound concurrently with established positive controls (L-Menthol, WS-3, Capsaicin) and negative controls (vehicle) on the same multi-well plate, the system internally calibrates for baseline cellular responsiveness, dye loading efficiency, and receptor expression levels.

Workflow Prep Cell Preparation HEK293 expressing hTRPM8 / hTRPV1 Dye Dye Loading Fluo-4 AM (Ca2+ indicator) Incubation 45 min Prep->Dye Compound Compound Addition N2MB-3MBA vs. Commercial Standards Dye->Compound Imaging Fluorescence Imaging Ex: 488 nm / Em: 516 nm FLIPR Tetra System Compound->Imaging Analysis Data Analysis Dose-Response Curves EC50 & Emax Calculation Imaging->Analysis

High-Throughput Calcium Imaging Workflow

Step-by-Step Methodology:

  • Cell Culture & Seeding: Stably transfect HEK293 cells with human TRPM8 (hTRPM8) or human TRPV1 (hTRPV1). Seed cells at 35,000 cells/well in 96-well black-walled, clear-bottom plates and incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C.

  • Washing & Baseline Stabilization: Wash the cells three times with HBSS/HEPES to remove extracellular dye. Allow the plates to equilibrate at room temperature for 15 minutes to stabilize the baseline fluorescence.

  • Compound Preparation: Prepare serial dilutions (0.01 µM to 1000 µM) of N2MB-3MBA, L-Menthol, WS-3, and Capsaicin in HBSS containing 0.1% DMSO.

  • Fluorescence Measurement: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds. Inject the compounds automatically and record the fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF/F0). Plot dose-response curves using a 4-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀) and maximum efficacy (Emax).

Quantitative Benchmarking Data

The in vitro and in vivo performance of N2MB-3MBA was evaluated against industry standards to determine potency, efficacy, and sensory duration.

Table 1: In Vitro Receptor Activation (HEK293-hTRPM8 / hTRPV1)

CompoundTarget ReceptorEC₅₀ (µM)Emax (%) vs. ControlSelectivity Profile
N2MB-3MBA hTRPM81.8 ± 0.298% (vs. Menthol)Highly Selective TRPM8 Agonist
L-Menthol hTRPM84.1 ± 0.3100% (Standard)Moderate Selectivity (Some TRPA1)
WS-3 hTRPM83.7 ± 0.295% (vs. Menthol)High Selectivity TRPM8 Agonist
Capsaicin hTRPV10.04 ± 0.01100% (Standard)Highly Selective TRPV1 Agonist
N2MB-3MBA hTRPV1>1000<5%No significant TRPV1 activity

Table 2: In Vivo Sensory Evaluation (Human Panel, Topical Application)

Compound (0.5% w/v)Cooling OnsetPeak IntensityCooling DurationSensory Off-Notes
N2MB-3MBA ~45 secondsHigh>90 minutesNone (Odorless)
L-Menthol ~15 secondsModerate~30 minutesMinty, volatile
WS-3 ~30 secondsHigh~60 minutesNone (Odorless)

Discussion & Field-Proven Insights

The benchmarking data clearly positions N2MB-3MBA as a superior cooling agent compared to traditional standards. While its onset of action is slightly delayed compared to L-Menthol, N2MB-3MBA exhibits a significantly lower EC₅₀ (1.8 µM) and a vastly extended sensory duration (>90 minutes) ().

This prolonged efficacy is mechanistically driven by the stable amide linkage and optimal partition coefficient (logP), which resists the rapid enzymatic degradation and volatilization that plague ester-based and volatile coolants. Furthermore, the complete absence of hTRPV1 activation confirms that N2MB-3MBA delivers a pure cooling sensation without the paradoxical burning or nociceptive cross-reactivity often seen at high concentrations of less selective agents.

References

  • Peier, A. M., et al. (2002). "A TRP Channel that Senses Cold Stimuli and Menthol." Cell, 108(5), 705-715. URL:[Link]

  • Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature, 389(6653), 816-824. URL:[Link]

  • Behrendt, H.-J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. URL:[Link][1]

  • Klein, A. H., et al. (2011). "Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity." Chemical Senses, 36(7), 649-658. URL:[Link][2]

Sources

Safety Operating Guide

N-(2-methoxybenzyl)-3-methylbutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not as a rigid set of administrative rules, but as a discipline grounded in molecular causality. N-(2-methoxybenzyl)-3-methylbutanamide is a synthetic amide characterized by a highly stable amide linkage and a lipophilic methoxybenzyl moiety.

While its specific pharmacological profile may be uncharacterized depending on your research phase, the N-(2-methoxybenzyl) group is a well-documented pharmacophore known to dramatically increase receptor affinity in various neuroactive compounds[1]. Consequently, this molecule must be handled with strict exposure controls, and its disposal must guarantee complete molecular destruction. Aqueous drain disposal is not only environmentally irresponsible due to the compound's lipophilicity but practically ineffective.

Below is the definitive operational and disposal guide for N-(2-methoxybenzyl)-3-methylbutanamide, designed to build a self-validating safety culture in your laboratory.

Part 1: Mechanistic Rationale for Disposal

Why can't we simply neutralize this compound with benchtop acids or bases? The amide bond is highly stabilized by resonance between the nitrogen lone pair and the carbonyl oxygen, making it highly resistant to mild aqueous hydrolysis. Furthermore, the lipophilic nature of the isovaleric tail and aromatic ring causes the molecule to persist in aqueous environments.

The only self-validating, definitive method for destroying stable synthetic amides is high-temperature commercial incineration [2]. Incineration provides the immense activation energy required for complete C-N and C-C bond fission, ensuring the molecule is fully mineralized rather than merely diluted.

AmideDegradation A N-(2-methoxybenzyl)- 3-methylbutanamide B Thermal Cleavage (>800°C) A->B Incineration C 2-Methoxybenzylamine Radicals B->C C-N bond fission D Isovaleric Acid Radicals B->D C-N bond fission E Complete Oxidation (O2 excess) C->E D->E F CO2 + H2O + NOx E->F Final products

Figure 1: Thermal degradation pathway of N-(2-methoxybenzyl)-3-methylbutanamide via incineration.

Part 2: Step-by-Step Spill Response & Decontamination

If a spill occurs, the physicochemical properties of the molecule dictate your response. Because it is highly lipophilic, using water alone will merely spread the contamination across the benchtop.

Operational Protocol:

  • Containment: Immediately isolate the area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Absorption: For liquid spills, apply a universal binder or diatomaceous earth to absorb the solvent and the dissolved amide[3]. For powder spills, do not dry sweep. Lightly mist the powder with isopropanol to prevent aerosolization, then wipe up with absorbent pads.

  • Chemical Scrubbing: Decontaminate the surface by scrubbing with an alcohol-based solvent (e.g., ethanol or isopropanol) to solubilize the residual amide[3].

  • Final Wash: Follow the alcohol scrub with a surfactant/water wash to remove any remaining organic residues.

Validation Check: To validate the decontamination, wipe the cleaned surface with a dry Kimwipe, extract the wipe in 1 mL of methanol, and run a rapid TLC or LC-MS to confirm the total absence of the analyte.

Part 3: Standard Operating Procedure for Waste Disposal

To maintain a self-validating waste management system, segregation at the source is mandatory. This prevents hazardous cross-reactions and ensures compliance with environmental regulations[2].

Protocol A: Solid Waste Management

  • Collect all contaminated consumables (weighing boats, spatulas, Kimwipes, and PPE) in a puncture-resistant, double-lined chemical waste bag.

  • Seal the inner bag, then the outer bag using the swan-neck tie method to prevent vapor escape.

  • Label clearly as "Hazardous Solid Waste - Synthetic Amides" and place in a rigid, secondary containment bin. Validation Check: Ensure no sharp objects (e.g., glass pipettes) are placed in the bags without prior placement in a rigid sharps container.

Protocol B: Liquid Waste Management

  • Segregation: Separate liquid waste into "Halogenated" (e.g., dissolved in dichloromethane) and "Non-Halogenated" (e.g., dissolved in DMSO or ethanol). This is a critical causality step: halogenated waste requires specialized incineration with scrubbers to prevent the release of toxic dioxins[2].

  • Transfer: Use a closed-funnel system to transfer liquid waste into high-density polyethylene (HDPE) carboys to minimize inhalation exposure.

  • Volume Control: Fill carboys to a maximum of 80% capacity to account for thermal expansion. Validation Check: Inspect the carboy daily for bulging. An un-bulged carboy physically validates that no unintended exothermic reactions or off-gassing are occurring inside the waste stream.

Part 4: Waste Stream Categorization Data

Summarizing waste streams into quantitative parameters ensures logistical clarity for your EHS department and commercial disposal partners.

Waste Stream CategoryPrimary Matrix / SolventsMax Fill CapacityRequired Incineration TempEPA/RCRA Hazard Code
Solid Waste Contaminated PPE, powders, diatomite100% (Weight limited)> 800 °CState Regulated
Non-Halogenated Liquid DMSO, DMF, Ethanol, Methanol80% (Thermal expansion)> 800 °CD001 (Ignitable)
Halogenated Liquid Dichloromethane, Chloroform80% (Thermal expansion)> 1100 °C (Scrubbed)D022 (Toxic)
Aqueous Washings Water, <5% Alcohols, Surfactants90%N/A (Wastewater)Non-hazardous

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-methoxybenzyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: A Proactive Stance

The chemical structure of N-(2-methoxybenzyl)-3-methylbutanamide—featuring an amide linkage and a methoxybenzyl group—necessitates a thorough risk assessment before any handling. The principle of causality dictates our safety choices; understanding the potential hazards informs the selection of appropriate protective barriers.

  • Amide Moiety: Amide-containing compounds can cause skin and eye irritation.[1][2][3] Depending on the specific structure, they may be harmful if swallowed or inhaled, particularly as a fine powder.[2][3]

  • Methoxybenzyl Moiety: Aromatic ethers warrant careful handling.[4] More significantly, N-(2-methoxybenzyl) derivatives of other chemical classes, such as the potent NBOMe compounds, are associated with significant systemic toxicity, including agitation, tachycardia, and hypertension.[5][6][7][8] While N-(2-methoxybenzyl)-3-methylbutanamide is not expected to have the same level of psychoactivity, the presence of this structural motif demands a cautious approach, as it indicates a potential for unforeseen biological effects.

  • Physical Form: Assuming the compound is a solid or powder, it presents a primary risk of inhalation, which can lead to respiratory irritation or systemic exposure.[9][10]

This assessment leads to the core directive: handle N-(2-methoxybenzyl)-3-methylbutanamide as a substance that is potentially irritating to the skin, eyes, and respiratory tract, is harmful if ingested, and whose full toxicological profile is unknown.

The First Line of Defense: Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure potential. PPE should be considered the final barrier between you and the chemical hazard.

  • Ventilation: Always handle this compound within a certified chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of airborne powder and to contain any potential splashes.[10] For weighing small quantities, a ventilated balance enclosure is a suitable alternative.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area of the laboratory to prevent cross-contamination.[10]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2][11] Wash hands thoroughly after handling the material and before leaving the laboratory.[2][12]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate level of PPE is critical for preventing exposure. The following table outlines the minimum required PPE for common laboratory operations involving N-(2-methoxybenzyl)-3-methylbutanamide.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Safety gogglesNitrile glovesLab coatRequired if outside a fume hood or ventilated enclosure (e.g., N95 dust mask)
Solution Preparation Safety goggles or safety glasses with side shieldsNitrile glovesLab coatNot required if performed in a fume hood
Handling Solutions Safety glasses with side shieldsNitrile glovesLab coatNot required
Spill Cleanup (Small) Chemical splash goggles and face shieldHeavy-duty nitrile or rubber glovesLab coat or chemical-resistant apronN95 respirator or higher, depending on spill size and ventilation
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87-certified safety glasses with side shields are required for all work.[13] When there is a risk of splashing (e.g., preparing solutions, cleaning glassware), upgrade to chemical splash goggles.[2][14] For larger-scale operations or significant spill cleanup, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Disposable nitrile gloves are the standard for preventing incidental skin contact.[13][14] It is crucial to change gloves immediately if they become contaminated and to remove them before leaving the work area. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.

  • Body Protection: A standard, long-sleeved laboratory coat is mandatory to protect skin and clothing from accidental spills.[13][14] For tasks with a higher risk of splashing, a PVC or other chemically resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a functional fume hood.[14] However, if weighing the powder in an open bench environment, an N95-rated respirator is essential to prevent inhalation.[1][2]

Operational Plan: Step-by-Step Protocols

A self-validating protocol ensures that safety is integrated into every step of the workflow.

PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is critical to prevent contamination.

  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Put on any required respiratory protection.

    • Wash hands and dry them thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a peel-off method (pinching the outside of one glove with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to remove it).

    • Remove the lab coat by folding it inward on itself to contain any contamination.

    • Remove eye and face protection.

    • Remove any respiratory protection.

    • Wash hands thoroughly with soap and water.

Experimental Workflow: Safe Handling from Solid to Solution

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Fume Hood (Verify airflow, clear workspace) A->B C 3. Weigh Compound (Use ventilated enclosure or tare vessel in hood) B->C D 4. Prepare Solvent & Glassware C->D E 5. Add Solvent to Compound (Slowly, to avoid splashing) D->E F 6. Mix to Dissolve (Stirring or gentle sonication) E->F G 7. Securely Cap Solution F->G H 8. Decontaminate Workspace (Wipe down surfaces) G->H I 9. Dispose of Contaminated Materials (Gloves, tips, weigh paper in hazardous waste) H->I J 10. Doff PPE & Wash Hands I->J

Caption: A typical experimental workflow for safely handling the compound.

Emergency and Disposal Plans

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water for at least 15 minutes.[2][15] Seek medical attention if irritation develops.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Relocate to fresh air immediately.[2][15] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and seek immediate medical attention.[2][15]

  • Small Spill: For small spills, avoid creating dust.[10] Gently cover the spill with an inert absorbent material.[1] Scoop the material into a labeled, sealed container for hazardous waste disposal.[2][10] Decontaminate the area with an appropriate solvent and then soap and water.

Disposal Plan

All materials contaminated with N-(2-methoxybenzyl)-3-methylbutanamide must be treated as hazardous waste.

G Waste Waste Generation (Excess compound, contaminated gloves, pipette tips, paper towels) Collection Segregate & Collect (Place in a dedicated, sealed, and clearly labeled hazardous waste container) Waste->Collection Step 1 Storage Temporary Storage (Store in a cool, dry, well-ventilated area away from incompatible materials) Collection->Storage Step 2 Disposal Final Disposal (Arrange pickup by licensed waste disposal service) Storage->Disposal Step 3

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。